Product packaging for cis-2-tert-Butylcyclohexanol(Cat. No.:CAS No. 7214-18-8)

cis-2-tert-Butylcyclohexanol

Cat. No.: B1618334
CAS No.: 7214-18-8
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-BDAKNGLRSA-N
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Description

Cis-2-tert-Butylcyclohexanol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B1618334 cis-2-tert-Butylcyclohexanol CAS No. 7214-18-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7214-18-8

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1S,2S)-2-tert-butylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

DLTWBMHADAJAAZ-BDAKNGLRSA-N

SMILES

CC(C)(C)C1CCCCC1O

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@@H]1O

Canonical SMILES

CC(C)(C)C1CCCCC1O

Other CAS No.

7214-18-8

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to cis-2-tert-Butylcyclohexanol: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2-tert-Butylcyclohexanol, a significant cyclic alcohol in organic synthesis and fragrance chemistry. This document details its chemical structure, physicochemical properties, synthesis, conformational analysis, and spectroscopic characterization.

Chemical Structure and Properties

This compound is a substituted cyclohexanol (B46403) characterized by the cis orientation of the hydroxyl (-OH) and tert-butyl groups on the cyclohexane (B81311) ring. The bulky tert-butyl group plays a crucial role in dictating the molecule's conformational preference and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name cis-2-(2-methylpropan-2-yl)cyclohexan-1-olN/A
CAS Number 7214-18-8
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Appearance White crystalline flakes and powder
Boiling Point 213 °C at 101.325 kPa
Density 0.911 g/cm³ at 20.1 °C
Solubility Limited solubility in water; soluble in organic solvents.

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 2-tert-butylphenol (B146161). This process typically yields a mixture of cis and trans isomers, with the cis isomer being the major product under specific catalytic conditions.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-tert-Butylphenol 2-tert-Butylphenol Catalytic Hydrogenation Catalytic Hydrogenation 2-tert-Butylphenol->Catalytic Hydrogenation H₂, Catalyst (e.g., Raney Nickel/Iron) This compound This compound Catalytic Hydrogenation->this compound Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative laboratory-scale synthesis of this compound via the hydrogenation of 2-tert-butylphenol.

Materials:

  • 2-tert-butylphenol

  • Raney Nickel (or another suitable hydrogenation catalyst, e.g., Rhodium on Carbon)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave or a Parr hydrogenator

  • Standard laboratory glassware for filtration and distillation

Procedure:

  • In a high-pressure autoclave, dissolve 2-tert-butylphenol in ethanol.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with constant stirring.

  • Maintain the reaction conditions for a set period (e.g., 6-12 hours) or until hydrogen uptake ceases.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography to isolate the this compound.

Conformational Analysis

The conformational preference of this compound is dominated by the large steric bulk of the tert-butyl group. To avoid high-energy 1,3-diaxial interactions, the tert-butyl group strongly prefers to occupy an equatorial position on the cyclohexane chair. In the cis isomer, this forces the hydroxyl group into an axial position in the most stable chair conformation.

Caption: Chair conformations of this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the arrangement of protons in the molecule.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8br s1HCH-OH (axial)
~1.8m1HCH-tBu (axial)
1.2 - 1.7m8HCyclohexane ring protons
0.9s9H-C(CH₃)₃
Variablebr s1H-OH

Interpretation: The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a broad singlet or a narrow multiplet around 3.8 ppm, characteristic of an axial proton with small coupling constants to its neighbors. The nine protons of the tert-butyl group will appear as a sharp singlet at approximately 0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~70C-OH
~50C-tBu
~32-C(CH₃)₃
~27-C(CH₃)₃
20 - 40Other cyclohexane carbons
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of the hydroxyl functional group.

Table 4: Key IR Absorptions for this compound

Frequency (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch (hydrogen-bonded)
~2850-2960StrongC-H stretch (alkane)
~1050MediumC-O stretch

Applications

This compound is primarily used as a fragrance ingredient in various consumer products. Its specific stereochemistry contributes to its characteristic odor profile. In organic synthesis, it can serve as a chiral starting material or intermediate for the synthesis of more complex molecules.

Safety and Handling

Based on available data, this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, standard laboratory safety precautions should always be observed when handling this chemical. It is recommended to use personal protective equipment such as safety glasses, gloves, and a lab coat.

This guide provides a foundational understanding of this compound for professionals in research and development. The provided data and protocols can serve as a starting point for further investigation and application of this versatile molecule.

Conformational Landscape of Substituted Cyclohexanols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preferences of substituted cyclohexanols are of paramount importance in medicinal chemistry and materials science, as the spatial arrangement of substituents dictates molecular interactions and, consequently, biological activity and physical properties. This technical guide provides a comprehensive overview of the principles and techniques used in the conformational analysis of this important class of molecules. We delve into the stereoelectronic effects that govern the stability of different chair conformations, with a particular focus on the role of the hydroxyl group and other substituents. This guide offers detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and computational modeling, the two primary tools for elucidating conformational equilibria. Quantitative data, including A-values and NMR coupling constants, are summarized in structured tables to facilitate comparative analysis. Furthermore, key concepts and workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying principles.

Introduction

Cyclohexane (B81311), the archetypal cycloalkane, adopts a non-planar chair conformation to minimize angular and torsional strain. In substituted cyclohexanols, the six-membered ring can exist in two rapidly interconverting chair conformations. The substituents on the ring can occupy either axial or equatorial positions, leading to diastereomeric conformers with different energies. The relative stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects.

The hydroxyl group, a key functional group in many biologically active molecules, can participate in hydrogen bonding, which can significantly influence the conformational equilibrium, especially in different solvent environments. Understanding and quantifying these conformational preferences are crucial for designing molecules with specific three-dimensional structures and desired properties.

Theoretical Framework

The conformational equilibrium of a monosubstituted cyclohexanol (B46403) is dominated by the preference of the substituent to occupy the more sterically favorable equatorial position. The energy difference between the axial and equatorial conformers is known as the A-value, or conformational free energy. A larger A-value indicates a stronger preference for the equatorial position.

The primary destabilizing interaction in the axial conformation is the 1,3-diaxial interaction, which is the steric repulsion between the axial substituent and the two axial hydrogens on the same side of the ring. In addition to steric effects, stereoelectronic effects, such as hyperconjugation, can also play a role in determining conformational preferences.

Quantitative Analysis: A-Values

A-values are a quantitative measure of the steric bulk of a substituent and are invaluable for predicting the conformational equilibrium of substituted cyclohexanes. The equilibrium constant (K) for the chair-chair interconversion is related to the A-value by the following equation:

ΔG = -RT ln(K) = A-value

where R is the gas constant and T is the temperature in Kelvin.

The following table summarizes the A-values for common substituents found in cyclohexanol derivatives. It is important to note that the A-value of the hydroxyl group is solvent-dependent due to its ability to form hydrogen bonds.[1][2]

SubstituentA-value (kcal/mol) in non-polar solventsA-value (kcal/mol) in H-bonding solvents
-OH~0.6~0.9
-CH31.71.7
-C(CH3)3>4.5>4.5
-F0.240.24
-Cl0.40.4
-Br0.2 - 0.70.2 - 0.7
-I0.40.4
-CN0.20.2
-COOH1.2-
-C6H53.03.0

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for determining the conformation of substituted cyclohexanols in solution. The key parameters obtained from an NMR spectrum that provide conformational information are the chemical shifts and the vicinal coupling constants (³J).

The protons in axial and equatorial positions have different chemical shifts. Typically, axial protons are shielded and appear at a lower frequency (upfield) compared to equatorial protons.

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. The typical ranges for coupling constants in cyclohexane rings are:

Coupling TypeDihedral AngleTypical ³J Value (Hz)
³J_aa (axial-axial)~180°10 - 13
³J_ae (axial-equatorial)~60°2 - 5
³J_ea (equatorial-axial)~60°2 - 5
³J_ee (equatorial-equatorial)~60°2 - 5

A large ³J value (10-13 Hz) is indicative of an axial-axial relationship between the coupled protons, which is a hallmark of a specific chair conformation.

Experimental Protocol for NMR Analysis of 4-tert-Butylcyclohexanol

This protocol outlines the steps for determining the conformational preference of cis- and trans-4-tert-butylcyclohexanol, a classic example where the bulky tert-butyl group effectively "locks" the conformation.[3][4]

Materials:

  • cis-4-tert-butylcyclohexanol

  • trans-4-tert-butylcyclohexanol

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of each isomer into separate NMR tubes.

    • Add approximately 0.6 mL of CDCl₃ to each NMR tube to dissolve the sample.

    • Cap the NMR tubes and gently invert them several times to ensure complete dissolution and mixing.

  • NMR Data Acquisition:

    • Record the ¹H NMR spectrum for each sample at room temperature.

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • Process the spectra, including Fourier transformation, phasing, and baseline correction.

  • Data Analysis:

    • Integrate all signals in the spectrum.

    • Determine the chemical shift of the proton at C1 (the carbon bearing the hydroxyl group).

    • Analyze the multiplicity of the C1 proton signal and measure the coupling constants.

    • For trans-4-tert-butylcyclohexanol, the C1 proton will be axial and will appear as a triplet of triplets with a large axial-axial coupling constant (~11 Hz) and a smaller axial-equatorial coupling constant (~4 Hz).

    • For cis-4-tert-butylcyclohexanol, the C1 proton will be equatorial and will appear as a multiplet with only small axial-equatorial and equatorial-equatorial coupling constants.

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational preferences of substituted cyclohexanols. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol for Conformational Analysis of Menthol

This protocol, adapted from studies on menthol, can be applied to other substituted cyclohexanols.[5][6]

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

  • GaussView, Avogadro, or other molecular modeling software.

Procedure:

  • Initial Structure Generation:

    • Using a molecular builder, construct the 3D structures of the possible chair conformers of the substituted cyclohexanol.

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a suitable level of theory, for example, the B3LYP functional with the 6-31G(d,p) basis set. This will find the minimum energy structure for each conformer.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies). The frequency calculation also provides the Gibbs free energy.

  • Energy Analysis:

    • Compare the Gibbs free energies of the different conformers to determine their relative stabilities. The conformer with the lowest energy is the most stable.

  • NMR Chemical Shift and Coupling Constant Calculation (Optional):

    • The NMR shielding tensors can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These can then be converted to chemical shifts and compared with experimental data. Coupling constants can also be calculated to further validate the conformational assignment.

Visualizing Conformational Equilibrium

The chair-chair interconversion of a substituted cyclohexanol can be visualized as a dynamic equilibrium. The following Graphviz diagram illustrates this process, showing the two chair conformers and the higher-energy twist-boat transition state.

conformational_equilibrium Axial Axial Conformer (Higher Energy) TwistBoat Twist-Boat Axial->TwistBoat ΔG‡(ax->eq) Equatorial Equatorial Conformer (Lower Energy) Equatorial->TwistBoat ΔG‡(eq->ax) TwistBoat->Axial caption Chair-chair interconversion of a substituted cyclohexanol.

Caption: Chair-chair interconversion of a substituted cyclohexanol.

Logical Workflow for Conformational Analysis

The determination of the preferred conformation of a substituted cyclohexanol follows a logical workflow that integrates both experimental and computational approaches.

conformational_analysis_workflow cluster_problem Problem Definition cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_conclusion Conclusion Problem Determine the preferred conformation of a substituted cyclohexanol NMR_Exp 1. Synthesize/Obtain Compound 2. Prepare NMR Sample 3. Acquire 1H NMR Spectrum Problem->NMR_Exp Comp_Model 1. Build Conformers in silico Problem->Comp_Model NMR_Analysis 4. Analyze Chemical Shifts and Coupling Constants NMR_Exp->NMR_Analysis Conclusion Assign Preferred Conformation (Correlate Experimental and Computational Data) NMR_Analysis->Conclusion Comp_Calc 2. Perform Geometry Optimization and Frequency Calculations (DFT) Comp_Model->Comp_Calc Comp_Analysis 3. Compare Relative Energies of Conformers Comp_Calc->Comp_Analysis Comp_Analysis->Conclusion caption Workflow for conformational analysis.

References

An In-depth Technical Guide on the Physical Properties of cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of cis-2-tert-Butylcyclohexanol, a key intermediate in the fragrance industry and a valuable model compound for stereochemical studies. This document details its fundamental physical characteristics, including melting point, boiling point, density, and solubility. Furthermore, it outlines detailed experimental protocols for the determination of these properties and presents a logical workflow for its synthesis and conformational analysis. The information herein is intended to serve as a critical resource for researchers and professionals engaged in chemical synthesis, drug development, and material science.

Introduction

This compound is a cyclic alcohol characterized by a cyclohexane (B81311) ring substituted with a hydroxyl group and a bulky tert-butyl group on adjacent carbon atoms, with a cis stereochemical relationship. This specific arrangement of substituents imparts distinct physical and chemical properties that are of significant interest in various fields of chemistry. The large tert-butyl group effectively "locks" the cyclohexane ring into a preferred conformation, making it an excellent substrate for studying steric effects and reaction mechanisms. Its primary commercial application lies in the synthesis of its acetate (B1210297) ester, a valuable fragrance ingredient. A thorough understanding of its physical properties is paramount for its efficient synthesis, purification, and application.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

Physical PropertyValueUnits
Molecular Formula C₁₀H₂₀O-
Molecular Weight 156.27 g/mol
CAS Number 7214-18-8-
Melting Point 56-58°C
Boiling Point 95°C at 13 mmHg
Density (estimate for isomer mixture) 0.902g/mL at 25 °C
Solubility in Water Low-
Solubility in Organic Solvents Soluble-

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and sample quantities.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent (e.g., a mixture of ethanol (B145695) and water) and dry it under vacuum.

  • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).

  • For accuracy, perform the determination in triplicate and report the average melting point range.

Determination of Boiling Point (Micro Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Place a few drops of this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly into a heating bath, making sure the sample is below the level of the heating medium.

  • Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air trapped inside expands.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the sample.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Determination of Density

Objective: To determine the mass per unit volume of this compound.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer again.

  • Melt the this compound sample (if solid at room temperature) and fill the pycnometer with the liquid.

  • Return the filled pycnometer to the constant temperature water bath to allow it to reach the desired temperature.

  • Dry the outside of the pycnometer and weigh it. Record the mass (m₃).

  • Calculate the density of this compound using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Solubility (Qualitative and Quantitative)

Objective: To assess the solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated cylinders or pipettes

  • Analytical balance

  • Constant temperature bath or shaker

Procedure for Qualitative Assessment:

  • Place approximately 10-20 mg of this compound into a series of labeled test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, chloroform, hexane).

  • Agitate the tubes vigorously using a vortex mixer for 1-2 minutes.

  • Visually inspect the tubes for the dissolution of the solid. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Procedure for Quantitative Assessment (Shake-Flask Method):

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

  • Place the flask in a constant temperature shaker bath (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant liquid using a filtered syringe to avoid transferring any solid particles.

  • Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical method (e.g., gas chromatography, gravimetric analysis after solvent evaporation).

  • Express the solubility in terms of g/100 mL or mol/L.

Synthesis and Conformational Analysis Workflow

This compound is typically synthesized via the catalytic hydrogenation of 2-tert-butylphenol. The bulky tert-butyl group plays a crucial role in directing the stereochemistry of the product and in determining the conformational preference of the cyclohexane ring.

G Synthesis and Conformational Analysis of this compound cluster_synthesis Synthesis cluster_conformation Conformational Analysis start 2-tert-Butylphenol reaction Catalytic Hydrogenation (e.g., Ru/C, H₂) start->reaction product_mix Mixture of cis- and trans- 2-tert-Butylcyclohexanol reaction->product_mix separation Chromatographic Separation product_mix->separation final_product This compound separation->final_product cis_isomer This compound conformation Chair Conformation Equilibrium cis_isomer->conformation stable_conformer Preferred Conformer: Axial OH, Equatorial t-Bu conformation->stable_conformer

Caption: Workflow for the synthesis and conformational analysis of this compound.

Conclusion

This technical guide has provided a detailed summary of the physical properties of this compound, along with comprehensive experimental protocols for their determination. The data and methodologies presented are essential for the effective utilization of this compound in research and industrial applications. The provided workflow for synthesis and conformational analysis further elucidates the key aspects of its chemistry. This guide serves as a valuable resource for scientists and professionals requiring a thorough understanding of the physical characteristics of this compound.

A Technical Guide to the Spectroscopic Analysis of cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for cis-2-tert-Butylcyclohexanol (CAS No: 7214-18-8), a valuable compound for researchers and professionals in drug development and chemical synthesis.[1][2] The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, Mass Spectrometry (MS) fragmentation analysis, and the detailed experimental protocols for acquiring such spectra.

Molecular Structure and Properties
  • Molecular Formula: C₁₀H₂₀O[1][3]

  • Molecular Weight: 156.27 g/mol [3]

  • Structure: Chemical structure of this compound

    Image Source: PubChem CID 81634[2]

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 3.8 - 4.1Multiplet1HH-C1 (Proton on carbon with -OH)
~ 1.0 - 2.0Multiplet9HCyclohexane ring protons (H-C2 to H-C6)
~ 0.9Singlet9H-C(CH₃)₃ (tert-Butyl protons)
VariableBroad Singlet1H-OH

Expected ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 65 - 75C1 (Carbon with -OH)
~ 45 - 55C2 (Carbon with tert-Butyl group)
~ 32 - 34Quaternary Carbon of tert-Butyl
~ 27 - 28Methyl Carbons of tert-Butyl
~ 20 - 40C3, C4, C5, C6 (Cyclohexane ring carbons)
Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription of Band
~ 3600 - 3200O-H stretchStrong, Broad
~ 2960 - 2850C-H stretch (sp³)Strong, Sharp
~ 1470 - 1450C-H bendMedium
~ 1100 - 1000C-O stretchStrong
Mass Spectrometry (MS)

The mass spectrum is characterized by the molecular ion peak and distinct fragmentation patterns resulting from the loss of the tert-butyl group and water.

Key Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)IonNotes
156[M]⁺Molecular Ion Peak[3]
138[M - H₂O]⁺Loss of water
99[M - C₄H₉]⁺Loss of the tert-butyl group
57[C₄H₉]⁺tert-Butyl cation (often the base peak)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow A Sample Preparation (Dissolution/Preparation) B Spectroscopic Measurement A->B C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Data Processing (Fourier Transform, etc.) C->F D->F E->F G Spectral Analysis & Interpretation F->G H Structural Elucidation G->H

Caption: General workflow for spectroscopic analysis of chemical compounds.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration if the solvent peak is not used as a reference.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the pulse width (typically a 90° pulse), spectral width, acquisition time, and relaxation delay.

    • Acquire the Free Induction Decay (FID) data. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the reference peak (TMS or residual solvent peak) to its known value (e.g., 0.00 ppm for TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Since this compound is a solid at room temperature, a small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • Position the pressure arm over the sample and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

    • Collect the sample spectrum. The instrument passes a beam of infrared light through the crystal, which reflects internally and penetrates a short distance into the sample.

    • The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups present in the molecule.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

    • Ensure no solid particles are present in the solution to avoid blockages in the instrument's sample introduction system.

  • Instrument Setup and Data Acquisition:

    • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.

    • In the ion source, the sample molecules are vaporized and then bombarded with a high-energy electron beam (typically 70 eV for EI).[4] This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺).

    • The high energy of electron impact also causes the molecular ion to fragment into smaller, charged species and neutral radicals.[4]

  • Mass Analysis and Detection:

    • The generated ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative abundance versus the m/z ratio.

References

Navigating Steric Hindrance: A Deep Dive into the Conformational Landscape of cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of molecular architecture, the seemingly subtle interplay of atomic arrangements dictates the physical and chemical properties of a compound. This technical guide provides a comprehensive theoretical conformational analysis of cis-2-tert-Butylcyclohexanol, a molecule that serves as a quintessential model for understanding the profound impact of steric hindrance on the geometry of substituted cyclohexanes. This document is intended for researchers, scientists, and professionals in the field of drug development who rely on a nuanced understanding of molecular conformations for rational drug design and synthesis.

At the heart of this analysis lies the imposing steric demand of the tert-butyl group. Its significant bulkiness, quantified by a high A-value (approximately 4.9-5.5 kcal/mol), creates a strong energetic preference for it to occupy an equatorial position on the cyclohexane (B81311) ring, thereby minimizing destabilizing 1,3-diaxial interactions. In the this compound isomer, this inherent preference forces a fascinating conformational dilemma, leading to a significant deviation from the classic chair conformation.

Conformational Equilibrium: A Battle Against Steric Strain

In a standard cyclohexane ring, the chair conformation represents the most stable energetic state. However, for this compound, a chair conformation would necessitate one substituent to be in an axial position while the other is equatorial. Given the large A-value of the tert-butyl group, placing it in an axial position incurs a substantial energetic penalty. Conversely, placing the smaller hydroxyl group (A-value ≈ 0.87 kcal/mol) in the axial position is less unfavorable but still introduces steric strain.

To alleviate this inherent strain, this compound is predicted to predominantly adopt a non-chair, twist-boat conformation . This phenomenon is well-documented in analogous systems such as cis-1,4-di-tert-butylcyclohexane, where low-temperature 13C NMR spectra have confirmed the prevalence of the twist-boat form. In this conformation, both the tert-butyl and hydroxyl groups can reside in pseudo-equatorial positions, thus minimizing repulsive steric interactions.

The conformational equilibrium can be visualized as a dynamic interplay between two primary chair conformers and the more stable twist-boat conformer.

G cluster_chair Chair Conformations cluster_twist Twist-Boat Conformation Chair_1 Chair 1 (t-Bu axial, OH equatorial) Chair_2 Chair 2 (t-Bu equatorial, OH axial) Chair_1->Chair_2 Ring Flip Twist_Boat Twist-Boat (t-Bu pseudo-equatorial, OH pseudo-equatorial) Chair_1->Twist_Boat More Stable Chair_2->Twist_Boat More Stable G start Initial 3D Structures (Chair and Twist-Boat) mm_opt Molecular Mechanics Optimization (e.g., MMFF94) start->mm_opt dft_opt Density Functional Theory Optimization (e.g., B3LYP/6-31G*) mm_opt->dft_opt freq_calc Frequency Calculations dft_opt->freq_calc end Relative Free Energies and Thermodynamic Properties freq_calc->end

Molecular Modeling of cis-2-tert-Butylcyclohexanol: A Technical Guide to Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular modeling of cis-2-tert-Butylcyclohexanol, a substituted cyclohexane (B81311) that presents a compelling case study in conformational analysis. Due to significant steric hindrance, this molecule deviates from the simple chair conformations typically observed in cyclohexanes, offering valuable insights into the interplay of steric strain and conformational energetics. This guide summarizes the theoretical basis for its conformational preference, provides model quantitative data based on analogous compounds, details relevant experimental and computational protocols, and visualizes the key molecular relationships.

Introduction: The Challenge of Steric Strain

In cyclohexane rings, substituents preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. However, in cis-1,2-disubstituted cyclohexanes, one substituent must occupy an axial position in a standard chair conformation. When one of these substituents is the sterically demanding tert-butyl group, the energetic penalty of forcing it into an axial position becomes exceedingly high. This severe steric strain often drives the molecule to adopt non-chair conformations, such as a twist-boat, to achieve a lower energy state. For this compound, the interplay between the bulky tert-butyl group and the hydroxyl group dictates a complex conformational landscape where the classic chair equilibrium is significantly altered.

Conformational Equilibria: Chair vs. Twist-Boat

The two primary chair conformations of this compound would place either the tert-butyl group or the hydroxyl group in an axial position. Given the large A-value (a measure of the energetic preference for an equatorial position) of the tert-butyl group (approximately 5 kcal/mol), a chair conformation with an axial tert-butyl group is highly unfavorable. Conversely, a chair conformation with an axial hydroxyl group, while more stable, still introduces some 1,3-diaxial strain.

To alleviate the severe steric strain inherent in either chair conformation, this compound is predicted to predominantly adopt a twist-boat conformation. In this conformation, both the tert-butyl and hydroxyl groups can reside in pseudo-equatorial positions, thereby minimizing repulsive steric interactions. This phenomenon has been observed in analogous sterically hindered cis-disubstituted cyclohexanes.[1]

G Conformational Equilibrium of this compound cluster_chair1 Chair Conformer 1 (Axial t-Bu) cluster_chair2 Chair Conformer 2 (Axial -OH) cluster_twistboat Twist-Boat Conformer Chair1 Highly Unfavorable Chair2 Less Stable Chair1->Chair2 Ring Flip (High Energy Barrier) TwistBoat Most Stable Chair1->TwistBoat Relieves Steric Strain Chair2->TwistBoat Lower Energy

Figure 1: Conformational equilibrium for this compound.

Quantitative Conformational Analysis

Table 1: Calculated Relative Energies of this compound Conformers

ConformerComputational MethodRelative Energy (kcal/mol)
Chair (axial t-Bu)Molecular Mechanics (MM3)~5.5 - 6.0
Chair (axial -OH)Molecular Mechanics (MM3)~1.0 - 1.5
Twist-Boat Molecular Mechanics (MM3) 0.0 (Reference)

Table 2: Predicted Geometrical Parameters for the Twist-Boat Conformer

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthC(1)C(2)--~1.54 Å
Bond LengthC(1)O--~1.43 Å
Bond AngleC(6)C(1)C(2)-~111°
Bond AngleC(1)C(2)C(3)-~112°
Dihedral AngleC(6)C(1)C(2)C(3)~55°
Dihedral AngleHC(1)C(2)H~50°

Experimental and Computational Protocols

A combination of experimental techniques, particularly low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling is essential for a thorough understanding of the conformational landscape of sterically hindered molecules like this compound.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Objective: To slow the rate of conformational interconversion to an extent that allows for the individual detection and characterization of different conformers.

Methodology:

  • Sample Preparation: A solution of high-purity this compound is prepared in a deuterated solvent with a low freezing point, such as deuterated dichloromethane (B109758) (CD₂Cl₂) or a mixture of freons.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature control unit is utilized.

  • Data Acquisition:

    • A standard ¹H and ¹³C NMR spectrum is acquired at ambient temperature to observe the time-averaged signals.

    • The temperature is gradually lowered in increments of 10-20 K.

    • Spectra are recorded at each temperature interval, monitoring for the decoalescence of signals, which indicates the slowing of conformational exchange.

  • Data Analysis:

    • At a sufficiently low temperature, separate sets of signals for the different conformers (e.g., chair and twist-boat) may be observed.

    • The relative populations of the conformers are determined by integrating the corresponding signals.

    • The Gibbs free energy difference (ΔG°) between the conformers can be calculated from their equilibrium constant (K_eq) using the equation: ΔG° = -RTln(K_eq).

Computational Protocol: Molecular Modeling

Objective: To calculate the geometries, energies, and spectroscopic properties of the different conformers of this compound.

Workflow:

G start Initial 3D Structure Generation (e.g., from 2D sketch) conf_search Conformational Search (e.g., Molecular Mechanics - MM3/MM4) start->conf_search geom_opt Geometry Optimization (e.g., DFT - B3LYP/6-31G*) conf_search->geom_opt Identify low-energy conformers freq_calc Frequency Calculation (Confirm minima, obtain thermochemical data) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (e.g., GIAO method) geom_opt->nmr_calc energy_analysis Relative Energy Analysis (ΔE, ΔH, ΔG) freq_calc->energy_analysis comparison Comparison with Experimental Data energy_analysis->comparison nmr_calc->comparison

Figure 2: Workflow for computational modeling of conformational analysis.

Methodology:

  • Initial Structure Generation: A 3D model of this compound is generated using molecular building software.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MM3 or MM4) to identify all low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies, enthalpies, and entropies.

  • Relative Energy Calculation: The relative free energies of the different conformers are calculated to determine their theoretical populations at a given temperature.

  • NMR Chemical Shift Calculation: The NMR chemical shifts for the optimized geometries can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method to aid in the assignment of experimental NMR spectra.[2]

Conclusion

The molecular modeling of this compound serves as an exemplary case for understanding how severe steric interactions can dictate molecular geometry, forcing a departure from idealized chair conformations. The significant energetic penalty associated with placing a tert-butyl group in an axial position strongly favors the adoption of a twist-boat conformation where both bulky substituents can occupy pseudo-equatorial positions. The synergistic use of low-temperature NMR spectroscopy and robust computational modeling is paramount for a comprehensive elucidation of the conformational landscape of such sterically congested cyclic molecules. The principles derived from the study of this compound and its analogues are broadly applicable in the fields of medicinal chemistry and materials science for the design and analysis of complex cyclic systems.

References

Methodological & Application

Application Note: Stereoselective Synthesis of cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of cis-2-tert-Butylcyclohexanol from 2-tert-Butylphenol (B146161) Application ID: AN-SBC-20251221

Introduction

2-tert-Butylcyclohexanol (B1585498) is a valuable chemical intermediate, particularly in the fragrance industry, where its acetate (B1210297) ester, cis-2-tert-butylcyclohexyl acetate, is a widely used perfume component.[1] The synthesis of 2-tert-butylcyclohexanol is achieved through the hydrogenation of 2-tert-butylphenol.[2] This process can yield both cis and trans stereoisomers. However, achieving a high stereoselectivity for the desired cis-isomer is a critical objective for industrial applications.[1]

This application note provides a detailed protocol for the stereoselective synthesis of this compound from 2-tert-butylphenol via catalytic hydrogenation. The primary method detailed herein focuses on a high-yield, high-selectivity process using a mixed-metal catalyst system. Additionally, a comparative summary of various catalytic systems is presented to offer researchers alternative strategies.

Reaction Scheme

The overall reaction involves the catalytic hydrogenation of the aromatic ring of 2-tert-butylphenol to yield 2-tert-butylcyclohexanol. The reaction proceeds via a 2-tert-butylcyclohexanone (B158629) intermediate.[3]

2-tert-Butylphenol → cis/trans-2-tert-Butylcyclohexanol

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly influences the stereoselectivity of the hydrogenation process. Below is a summary of various reported catalytic systems for the hydrogenation of 2-tert-butylphenol.

Catalyst SystemTemperature (°C)Hydrogen Pressure (bar)Additive/SolventResulting cis:trans RatioReference
Raney Nickel-Iron90 - 13010 - 202-tert-Butylcyclohexyl acetateup to 95:5[1][4]
Ruthenium10040Not specified92.5:7.5[1]
Raney Cobalt15050Not specified94:6[1]
Raney Nickel (untreated)8580Not specified80:20[1]
Raney Nickel (NaBH₄ treated)8580Not specified92:8[1]
Palladium/Ruthenium (two-stage)70 - 200> 200Not specifiedup to 90:10[1]
5 wt % Pd/Al₂O₃Ambient20Isopropanol(trans-selective)[5][6]
[Rh(COD)Cl]₂Ambient50Isopropanol(cis-selective)[5][6]

Experimental Workflow

The logical flow for the synthesis, purification, and analysis of this compound is outlined below.

Synthesis_Workflow start Start reactants Reactant & Catalyst Preparation (2-tert-butylphenol, Additive, Catalyst) start->reactants setup Autoclave Setup (Charge reactants, Seal, Purge) reactants->setup reaction Catalytic Hydrogenation (Set Temp & Pressure, Stir) setup->reaction workup Reaction Workup (Cool, Depressurize, Filter Catalyst) reaction->workup purification Product Purification (Distillation or Column Chromatography) workup->purification analysis Analysis & Characterization (GC, NMR) purification->analysis end_node End Product (this compound) analysis->end_node

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a high-selectivity method for producing this compound.[1][4]

Materials and Reagents
  • 2-tert-Butylphenol (≥99%)

  • 2-tert-Butylcyclohexyl acetate

  • Raney Nickel-Iron catalyst (e.g., 8% Iron content)

  • Hydrogen (H₂) gas (high purity)

  • Nitrogen (N₂) gas (for purging)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

  • Deionized Water

Equipment
  • High-pressure stirred autoclave (e.g., 1 L capacity) with gas inlet, outlet, pressure gauge, thermocouple, and stirring mechanism (e.g., gassing stirrer).

  • Heating mantle or oil bath with temperature controller.

  • Filtration apparatus (e.g., Büchner funnel, filter flask).

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Gas chromatograph (GC) for analysis.

  • NMR spectrometer for characterization.

Reaction Procedure
  • Reactor Charging : In a stirred high-pressure autoclave, charge 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of water-moist Raney Nickel-Iron catalyst.[1] The weight ratio of 2-tert-butylphenol to 2-tert-butylcyclohexyl acetate is approximately 7.5:1.[1][4]

  • System Purge : Seal the autoclave. Purge the system several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.

  • Pressurization and Heating : Pressurize the autoclave with hydrogen to an initial pressure of 20 bar.[1] Begin stirring and heat the reaction mixture to 130°C.[1][4]

  • Hydrogenation - Stage 1 : Maintain the temperature at 130°C and the hydrogen pressure at 20 bar for 10 hours.[1] Monitor the pressure and repressurize with hydrogen as it is consumed to maintain the target pressure.

  • Hydrogenation - Stage 2 : After 10 hours, reduce the temperature to 100°C and continue the hydrogenation for an additional 3 hours.[1]

  • Reaction Workup :

    • Cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the autoclave with nitrogen gas.

    • Open the reactor and collect the crude reaction mixture.

    • Filter the mixture to remove the catalyst. The catalyst should be handled with care, as Raney-type catalysts can be pyrophoric upon drying.

  • Product Isolation : The resulting filtrate is the crude product mixture, which can be analyzed directly or purified further. The expected crude mixture contains this compound, trans-2-tert-butylcyclohexanol, and the 2-tert-butylcyclohexyl acetate additive.[4]

Purification
  • Distillation : The crude product can be purified by fractional distillation under reduced pressure to separate the desired alcohol from the higher-boiling acetate additive and any unreacted starting material.

  • Column Chromatography : For laboratory-scale purification and separation of cis and trans isomers, column chromatography on silica (B1680970) gel is an effective method. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) can be used, where the less polar trans isomer typically elutes before the more polar cis isomer.[7]

Characterization
  • Gas Chromatography (GC) : Analyze the crude and purified products to determine the conversion of the starting material and the cis:trans isomer ratio. A typical analysis of the crude product from this protocol shows a cis:trans ratio of approximately 95:5.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR to confirm the structure and stereochemistry of the purified product.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • High-pressure hydrogenation is hazardous and must be conducted in an appropriate, certified autoclave behind a safety shield.

  • Raney Nickel-Iron catalyst is pyrophoric and must be handled with extreme care, typically kept wet with a solvent (e.g., water or ethanol). Do not allow the catalyst to dry in the air.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure there are no ignition sources present.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Raney-Nickel/Iron Catalyzed Hydrogenation for cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of substituted cyclohexanols is a critical process in the fine chemical and pharmaceutical industries. cis-2-tert-Butylcyclohexanol, in particular, is a valuable intermediate, notably in the fragrance industry for the production of its corresponding acetate (B1210297) ester, which possesses a characteristic woody and camphoraceous scent.[1] Catalytic hydrogenation of 2-tert-butylphenol (B146161) is a primary industrial route for the synthesis of 2-tert-butylcyclohexanol (B1585498).[1][2] The diastereoselectivity of this hydrogenation is of paramount importance, with the cis-isomer being the desired product. This document provides detailed application notes and protocols for the Raney-Nickel/Iron catalyzed hydrogenation of 2-tert-butylphenol to achieve a high yield of this compound.

The use of a bimetallic Raney-Nickel catalyst promoted with iron has been shown to significantly enhance the diastereoselectivity towards the cis-isomer. The addition of iron to the nickel catalyst can improve its activity and stability.[3] A patented process highlights that a Raney-Nickel/Iron catalyst, when used in conjunction with 2-tert-butylcyclohexyl acetate, can achieve a high cis:trans isomer ratio of up to 95:5.[4][5] This protocol offers a robust and efficient method for the targeted synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data from different catalytic systems for the hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol, highlighting the superior performance of the Raney-Nickel/Iron catalyst system.

Catalyst SystemSubstrateTemperature (°C)Pressure (bar)Reaction Time (h)cis:trans RatioReference
Raney-Nickel/Iron with 2-tert-butylcyclohexyl acetate2-tert-Butylphenol130°C then 100°C201395:5[4][5]
Raney-Nickel (untreated)2-tert-Butylphenol8580Not Specified80:20[5]
Raney-Nickel (treated with NaBH₄)2-tert-Butylphenol8580Not Specified92:8[5]
Raney-Cobalt2-tert-Butylphenol15050Not Specified94:6[5]
Ruthenium2-tert-Butylphenol10040Not Specified92.5:7.5[5]

Experimental Protocols

Preparation of Raney-Nickel/Iron Catalyst

A detailed procedure for the preparation of a W-6 Raney nickel catalyst, which can be adapted for the inclusion of iron, is described in Organic Syntheses.[6] The general steps involve the treatment of a nickel-aluminum alloy (and in this case, an iron-containing nickel-aluminum alloy) with a concentrated sodium hydroxide (B78521) solution.

Caution: The preparation of Raney nickel is hazardous and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. The resulting catalyst is pyrophoric and must be handled under an inert atmosphere or solvent.[6]

A commercially available Raney-Nickel-Iron catalyst with a specified composition (e.g., 45% Nickel, 8% Iron, 3% Aluminum, with a water content of 44%) can also be utilized directly, as described in the featured protocol.[4]

Hydrogenation of 2-tert-Butylphenol to this compound

This protocol is adapted from the process described in patent EP1345875B1.[4]

Materials:

  • 2-tert-Butylphenol

  • 2-tert-Butylcyclohexyl acetate

  • Raney-Nickel/Iron catalyst (e.g., 45% Ni, 8% Fe, 3% Al, 44% water)

  • Pressurized hydrogenation reactor (autoclave) with a stirrer

  • Hydrogen gas supply

Procedure:

  • Reactor Setup: Charge a stirred autoclave with 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of the water-wet Raney-Nickel/Iron catalyst.

  • Hydrogenation - Stage 1: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 20 bar with hydrogen and heat to 130°C. Maintain these conditions with stirring for 10 hours.

  • Hydrogenation - Stage 2: Cool the reactor to 100°C and continue the hydrogenation at a hydrogen pressure of 20 bar for an additional 3 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: The catalyst can be removed from the reaction mixture by filtration, decantation, or centrifugation. Ensure the catalyst remains wet with solvent to prevent ignition.

  • Product Isolation: The resulting crude mixture (approximately 605 g) contains 2-tert-butylcyclohexanol with a cis:trans ratio of 95:5 and a small amount of unreacted 2-tert-butylcyclohexanone (B158629) (around 0.2%).[4] Further purification can be achieved by distillation if required.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Reactor Charging cluster_reaction Hydrogenation cluster_workup Product Isolation A 2-tert-Butylphenol D Charge Autoclave A->D B 2-tert-Butylcyclohexyl acetate B->D C Raney-Ni/Fe Catalyst C->D E Pressurize with H₂ (20 bar) Heat to 130°C Stir for 10h D->E Stage 1 F Cool to 100°C Continue stirring for 3h E->F Stage 2 G Cool and Vent F->G H Catalyst Removal (Filtration/Decantation) G->H I Crude Product (cis:trans = 95:5) H->I

Caption: Experimental workflow for the Raney-Nickel/Iron catalyzed hydrogenation of 2-tert-butylphenol.

Logical Relationship of Components for High cis-Selectivity

G A Raney-Nickel Catalyst D Enhanced Catalyst Activity & Stability A->D B Iron Promoter B->D C 2-tert-Butylcyclohexyl acetate E High Diastereoselectivity (this compound) C->E D->E

References

Application Notes and Protocols for the Esterification of cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the esterification of cis-2-tert-butylcyclohexanol to synthesize cis-2-tert-butylcyclohexyl acetate (B1210297). Due to the steric hindrance of the secondary alcohol, the Steglich esterification method is employed, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction under mild conditions.[1][2][3] This method is particularly advantageous for sterically demanding and acid-labile substrates.[3] This protocol includes information on the physicochemical properties of the reactant and product, a detailed experimental procedure, and methods for reaction monitoring and product characterization.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This data is essential for handling the reagents and for the purification and characterization of the synthesized ester.

Table 1: Physicochemical Properties of Reactant and Product

PropertyThis compoundcis-2-tert-Butylcyclohexyl Acetate
Molecular Formula C₁₀H₂₀OC₁₂H₂₂O₂[4]
Molecular Weight 156.27 g/mol 198.30 g/mol [4]
CAS Number 7214-18-820298-69-5[4]
Appearance White solidLiquid, Pellets or Large Crystals[4]
Boiling Point Not readily available222.2 ± 8.0 °C at 760 mmHg
Density Not readily available0.9 ± 0.1 g/cm³
IUPAC Name (1R,2R)-2-(tert-butyl)cyclohexan-1-ol[(1S,2S)-2-tert-butylcyclohexyl] acetate[4]

Experimental Protocol: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using DCC and a catalytic amount of DMAP.[1][5] The reaction proceeds at room temperature and is suitable for sterically hindered alcohols like this compound.[3]

Materials and Reagents
  • This compound

  • Acetic acid, glacial

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Hexane (B92381)

  • Ethyl acetate

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Apparatus for TLC analysis

  • GC-MS and NMR instruments for product characterization

Reaction Procedure
  • To a solution of this compound (1.0 eq) and acetic acid (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure cis-2-tert-butylcyclohexyl acetate.

Analytical Methods

Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity can be adjusted as needed.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate (B83412) solution.

  • Procedure: Spot the reaction mixture alongside the starting material on a TLC plate and elute. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates the progress of the reaction.

Product Characterization

GC-MS analysis can be used to determine the purity of the final product and confirm its molecular weight.

Table 2: Suggested GC-MS Parameters

ParameterValue
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min (hold 5 min)
Carrier Gas Helium, constant flow
MS Detector Electron Ionization (EI), 70 eV
Scan Range 40-400 m/z

The mass spectrum of cis-2-tert-butylcyclohexyl acetate is expected to show a molecular ion peak (M⁺) at m/z 198, along with characteristic fragmentation patterns.[6]

¹H NMR and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized ester.

Table 3: Expected NMR Data for cis-2-tert-butylcyclohexyl Acetate

NucleusExpected Chemical Shifts (ppm)
¹H NMR Signals corresponding to the acetate methyl group (~2.0 ppm), the methine proton on the cyclohexane (B81311) ring attached to the acetate group, the protons of the cyclohexane ring, and the tert-butyl group.
¹³C NMR Signals for the carbonyl carbon of the ester (~170 ppm), the carbon of the cyclohexane ring attached to the acetate group, other cyclohexane carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the acetate methyl carbon.[7]

Experimental Workflow and Diagrams

The overall experimental workflow for the Steglich esterification of this compound is depicted below.

Esterification_Workflow node_reactants Reactants (this compound, Acetic Acid, DMAP) node_reaction Steglich Esterification (Room Temperature) node_reactants->node_reaction node_dcc DCC in DCM node_dcc->node_reaction node_filtration Filtration (Remove DCU) node_reaction->node_filtration node_workup Aqueous Workup (NaHCO3, H2O, Brine) node_filtration->node_workup node_drying Drying & Concentration node_workup->node_drying node_purification Column Chromatography node_drying->node_purification node_product Pure Product (cis-2-tert-Butylcyclohexyl Acetate) node_purification->node_product node_analysis Analysis (TLC, GC-MS, NMR) node_product->node_analysis

Caption: Experimental workflow for the synthesis of cis-2-tert-butylcyclohexyl acetate.

The signaling pathway below illustrates the key steps in the Steglich esterification mechanism.

Steglich_Mechanism node_acid Carboxylic Acid (Acetic Acid) node_o_acylisourea O-Acylisourea Intermediate node_acid->node_o_acylisourea node_dcc DCC node_dcc->node_o_acylisourea node_acyl_pyridinium N-Acylpyridinium Intermediate node_o_acylisourea->node_acyl_pyridinium node_dcu DCU node_o_acylisourea->node_dcu node_dmap DMAP node_dmap->node_acyl_pyridinium node_ester Ester Product node_acyl_pyridinium->node_ester node_alcohol Alcohol (this compound) node_alcohol->node_ester

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

References

Application Notes: Synthesis of cis-2-tert-Butylcyclohexyl Acetate from cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-tert-Butylcyclohexyl acetate (B1210297) is a widely utilized fragrance ingredient prized for its sophisticated scent profile, which combines fruity, floral-violet, and woody notes.[1] It exists as a mixture of cis and trans isomers, with the cis isomer possessing a significantly stronger and more desirable aroma.[2] Consequently, industrial synthesis focuses on maximizing the yield of the cis isomer. This fragrance, also known commercially as Verdox or OTBCHA, is valued for its stability and versatility, making it a key component in fine fragrances, personal care products like soaps and shampoos, and household cleaning agents.[1][2] The precursor, cis-2-tert-Butylcyclohexanol, is a crucial intermediate in the production of this valuable fragrance. The overall synthesis is a two-step process: the catalytic hydrogenation of 2-tert-butylphenol (B146161) to produce 2-tert-butylcyclohexanol (B1585498), followed by the esterification of the alcohol to yield the final acetate product.[3] The stereochemistry of the final product is determined during the synthesis of the alcohol intermediate.[3]

Key Applications of cis-2-tert-Butylcyclohexyl Acetate:

  • Fine Fragrances: Provides fresh, fruity, and woody tea notes, acting as a volume enhancer.[1]

  • Personal Care Products: Used in shampoos, lotions, and deodorants for its pleasant and lasting scent.[1]

  • Household Products: Its chemical stability allows for its use in detergents, cleaners, and air fresheners.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on an industrial method for producing 2-tert-butylcyclohexanol with a high cis-isomer ratio through the catalytic hydrogenation of 2-tert-butylphenol.[4][5]

Materials:

  • 2-tert-butylphenol

  • 2-tert-butylcyclohexyl acetate

  • Raney nickel-iron catalyst

  • Pressurized stirred autoclave with gassing stirrer

  • Hydrogen gas source

Procedure:

  • Charge a stirred autoclave with 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of Raney nickel-iron catalyst.[4]

  • Seal the autoclave and pressurize with hydrogen to 20 bar.[4]

  • Heat the mixture to 130°C and maintain for 10 hours with continuous stirring.[4]

  • Reduce the temperature to 100°C and continue the hydrogenation for an additional 3 hours.[4]

  • After the reaction is complete, cool the autoclave and carefully vent the excess hydrogen pressure.

  • The crude product mixture is obtained after removing the catalyst by filtration.[4]

Expected Outcome: This process is expected to yield a crude mixture of 2-tert-butylcyclohexanol with a high cis-to-trans isomer ratio, approximately 95:5.[4]

Protocol 2: Synthesis of cis-2-tert-Butylcyclohexyl Acetate via Esterification

This protocol describes the esterification of the synthesized this compound to produce the final fragrance ingredient.[6]

Materials:

  • This compound (verdol)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask with reflux condenser and heating mantle

  • Separatory funnel

  • Sodium hydroxide (B78521) (NaOH) solution (2%)

  • Saturated sodium chloride (NaCl) solution

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 295-305 g of this compound, 15-25 g of anhydrous sodium acetate, and 205-215 g of acetic anhydride.[6]

  • Heat the mixture to reflux at 145-150°C for 5 hours.[6]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture successively with water, 2% sodium hydroxide solution, and saturated sodium chloride solution.[6]

  • Separate the organic layer and purify by vacuum fractionation to obtain the final product.[6]

Expected Outcome: This procedure is expected to yield 370-380 g of 2-tert-butylcyclohexyl acetate.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of 2-tert-butylcyclohexyl acetate.

Table 1: Reaction Parameters for the Synthesis of this compound [4]

Parameter Value
Reactants
2-tert-butylphenol 520 g
2-tert-butylcyclohexyl acetate 80 g
Raney nickel-iron catalyst 17 g
Reaction Conditions
Hydrogen Pressure 20 bar
Initial Temperature & Duration 130°C for 10 hours
Final Temperature & Duration 100°C for 3 hours
Product Composition

| cis:trans ratio | 95:5 |

Table 2: Physical and Chemical Properties of 2-tert-Butylcyclohexyl Acetate

Property Value Reference
Molecular Formula C12H22O2 [7]
Molecular Weight 198.3 g/mol [8]
Density 0.93 g/cm³ [2]
Boiling Point 221-222.2°C [2][]
Flash Point >194 °F [2]
Refractive Index 1.45 [2]

| Water Solubility | 7.462 mg/L @ 25°C (estimated) |[] |

Visualized Workflows and Relationships

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of cis-2-tert-Butylcyclohexyl Acetate A 2-tert-butylphenol C Autoclave 130°C, 10h -> 100°C, 3h A->C B Raney Ni-Fe Catalyst + H2 @ 20 bar B->C D Filtration C->D E This compound (cis:trans = 95:5) D->E F This compound E->F Intermediate Product H Reflux 145-150°C, 5h F->H G Acetic Anhydride + Anhydrous Sodium Acetate G->H I Workup (Wash, Dry) H->I J Vacuum Fractionation I->J K cis-2-tert-Butylcyclohexyl Acetate (Verdox) J->K

Caption: Synthetic pathway for cis-2-tert-Butylcyclohexyl Acetate.

G cluster_odor Odor Profile of 2-tert-Butylcyclohexyl Acetate center 2-tert-Butylcyclohexyl Acetate woody Woody center->woody 82.71% fruity Fruity center->fruity 80.65% floral Floral-Violet center->floral herbal Herbal center->herbal 73.14% green Green center->green powdery Powdery Tea center->powdery

Caption: Odor characteristics of 2-tert-Butylcyclohexyl Acetate.

References

Application Note and Protocol for the Isolation of cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the isolation of cis-2-tert-butylcyclohexanol from a mixture of its cis and trans isomers. The primary method detailed is column chromatography, which leverages the polarity difference between the diastereomers. An alternative method of fractional crystallization is also discussed. This protocol is intended to guide researchers in obtaining high-purity this compound for various research and development applications, including its use as an intermediate in the synthesis of fragrances.[1]

Introduction

2-tert-Butylcyclohexanol (B1585498) is a valuable intermediate in the chemical industry, particularly in the production of fragrances like 2-tert-butylcyclohexyl acetate.[1] It exists as two diastereomers, this compound and trans-2-tert-butylcyclohexanol. The isolation of the pure cis isomer is often necessary for specific applications. The separation of these isomers can be challenging due to their similar molecular weights and chemical properties.[2] This protocol outlines the effective separation of these diastereomers by column chromatography, capitalizing on the slightly higher polarity of the cis isomer.[2] The synthesis of a cis-enriched mixture is often achieved through the catalytic hydrogenation of 2-tert-butylphenol (B146161).[1][3]

Experimental Protocols

I. Synthesis of a this compound Enriched Mixture (Catalytic Hydrogenation)

This initial step focuses on producing a mixture of 2-tert-butylcyclohexanol with a high percentage of the cis isomer through the hydrogenation of 2-tert-butylphenol.

Materials:

  • 2-tert-butylphenol

  • 2-tert-butylcyclohexyl acetate

  • Raney nickel-iron catalyst

  • Stirred autoclave with gassing stirrer

  • Hydrogen gas supply

Procedure:

  • In a stirred autoclave, combine 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of water-moistened Raney nickel-iron catalyst.[1]

  • Seal the autoclave and purge with hydrogen gas.

  • Heat the mixture to 130°C and maintain a hydrogen pressure of 20 bar for 10 hours.[1][3]

  • Reduce the temperature to 100°C and continue the hydrogenation for an additional 3 hours.[1]

  • After cooling and venting the autoclave, the crude product mixture can be obtained by filtration to remove the catalyst.[1]

Expected Outcome: This procedure is expected to yield a crude mixture containing a high ratio of cis- to trans-2-tert-butylcyclohexanol, potentially as high as 95:5.[1][3]

II. Isolation of this compound via Column Chromatography

This protocol is designed for the separation of the cis and trans isomers from the crude reaction mixture. The more polar cis isomer will have a stronger affinity for the silica (B1680970) gel and thus elute after the less polar trans isomer.[2]

Materials:

  • Crude 2-tert-butylcyclohexanol mixture

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes/flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude mixture to be separated.

    • Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 2-tert-butylcyclohexanol mixture in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a low-polarity solvent system, such as 95:5 hexane:ethyl acetate. The trans isomer will elute first.[2]

    • Collect fractions and monitor their composition using TLC.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[2]

  • Isolation:

    • Combine the fractions containing the pure this compound, as determined by TLC analysis.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

III. Alternative Isolation Method: Fractional Crystallization

This method can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent.[4] For the related 4-tert-butylcyclohexanol, the trans isomer is often less soluble and crystallizes out first from a suitable solvent.[2]

Materials:

  • Crude 2-tert-butylcyclohexanol mixture

  • Petroleum ether (or another suitable solvent)

  • Erlenmeyer flask

  • Heating source (e.g., steam bath)

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the isomeric mixture in an Erlenmeyer flask and add a small amount of petroleum ether.[2]

  • Gently heat the mixture while stirring and continue adding small portions of the hot solvent until the solid just dissolves.[2]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. The resulting solid will be enriched in one isomer (typically the less soluble one), while the mother liquor will be enriched in the other.[2]

Data Presentation

Table 1: Reaction Conditions for Synthesis of this compound Enriched Mixture

ParameterValueReference
Starting Material2-tert-butylphenol[1][3]
CatalystRaney nickel-iron[1][3]
Additive2-tert-butylcyclohexyl acetate[1][3]
Temperature100-130°C[1][3]
Hydrogen Pressure20 bar[1][3]
Reaction Time13 hours[1]

Table 2: Composition of Crude Product Mixture after Hydrogenation

ComponentPercentageReference
This compound84.1%[3]
trans-2-tert-Butylcyclohexanol4.6%[3]
cis-2-tert-Butylcyclohexyl acetate10.5%[3]
cis:trans Ratio ~95:5 [1][3]

Table 3: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC10H20O[5]
Molecular Weight156.27 g/mol [5]
AppearanceWhite solid[6]
Melting Point82-83.5°C (for the related cis-4-isomer after sublimation)[6]

Visualizations

experimental_workflow synthesis Synthesis of cis-Enriched Mixture (Hydrogenation of 2-tert-butylphenol) reaction_mixture Crude Reaction Mixture (cis/trans isomers) synthesis->reaction_mixture separation Separation of Isomers reaction_mixture->separation column_chromatography Column Chromatography separation->column_chromatography Primary Method fractional_crystallization Fractional Crystallization separation->fractional_crystallization Alternative analysis1 TLC/GC Analysis of Fractions column_chromatography->analysis1 mother_liquor Mother Liquor (Enriched in trans) fractional_crystallization->mother_liquor crystals Crystals (Enriched in one isomer) fractional_crystallization->crystals combine_fractions Combine Pure cis Fractions analysis1->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation isolated_cis Isolated this compound evaporation->isolated_cis analysis2 Purity Analysis (GC/NMR) isolated_cis->analysis2 crystals->isolated_cis

Caption: Experimental workflow for the isolation of this compound.

References

Application Note: Characterization of cis-2-tert-Butylcyclohexanol using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note details the use of 1H NMR for the characterization of cis-2-tert-butylcyclohexanol, a substituted cyclohexanol (B46403) derivative. The conformation of the cyclohexane (B81311) ring is largely dictated by the bulky tert-butyl group, which preferentially occupies an equatorial position to minimize steric strain. This conformational preference leads to distinct and predictable 1H NMR spectral features for the cis and trans isomers, allowing for their unambiguous differentiation. In this compound, the hydroxyl group is in an axial position, which significantly influences the chemical shift and coupling constants of the adjacent protons.

Principles of Stereochemical Assignment

The key to distinguishing between the cis and trans isomers of 2-tert-butylcyclohexanol (B1585498) lies in the analysis of the proton attached to the carbon bearing the hydroxyl group (H-1). In the cis isomer, the hydroxyl group is axial, forcing the H-1 proton into an equatorial position. Conversely, in the trans isomer, the hydroxyl group is equatorial, and the H-1 proton is axial.

The chemical shift of H-1 is a primary indicator of stereochemistry. Protons in an axial orientation are generally more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. Therefore, the H-1 proton of the cis isomer is expected to resonate at a higher chemical shift (downfield) than the H-1 proton of the trans isomer.[1]

Furthermore, the coupling constants (J-values) between adjacent protons provide valuable conformational information. The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. For cyclohexane rings in a chair conformation, the coupling between two axial protons (Jaa) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (Jae) or two equatorial protons (Jee) is smaller (2-5 Hz).

In this compound, the equatorial H-1 proton couples to the adjacent axial and equatorial protons on C2. This results in smaller coupling constants and a characteristic multiplicity for the H-1 signal.

Expected 1H NMR Data

The following table summarizes the anticipated 1H NMR spectral data for this compound. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (CH-OH)~3.9 - 4.1MultipletSmall J-values expected
Cyclohexyl Protons~1.0 - 2.2Multiplets-
tert-Butyl Protons~0.85Singlet-
OHVariableSinglet (broad)-

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

Experimental Protocol

This section provides a detailed methodology for the preparation of a sample of this compound and the acquisition of its 1H NMR spectrum.

1. Sample Preparation

  • Materials:

    • This compound (5-25 mg)[2][3][4]

    • Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent (0.6-0.7 mL)[3][4]

    • 5 mm NMR tube[5]

    • Pasteur pipette and bulb

    • Small vial

    • Cotton or glass wool[2][5]

    • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can lock onto the residual solvent signal)[3][4]

  • Procedure:

    • Weigh approximately 5-25 mg of this compound into a clean, dry vial.[2][3][4]

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3][4]

    • If using an internal standard, add a very small amount of TMS to the solvent. A common practice is to add one drop of TMS to 5-10 mL of the deuterated solvent to create a stock solution for multiple samples.[3][4]

    • Gently swirl or vortex the vial to dissolve the sample completely.

    • Place a small plug of cotton or glass wool into a Pasteur pipette.[2][5]

    • Filter the solution through the pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3][5]

    • Ensure the height of the solution in the NMR tube is adequate for the spectrometer (typically around 4-5 cm).

    • Cap the NMR tube securely and label it clearly.

2. 1H NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Parameters:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the following acquisition parameters:

      • Pulse Angle: 30-90°

      • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm) or the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Workflow Diagram

G Experimental Workflow for 1H NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze and Assign Spectrum integrate->analyze

Caption: Workflow for 1H NMR analysis of this compound.

References

Application Notes and Protocols: The Use of cis-2-tert-Butylcyclohexanol in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of cis-2-tert-butylcyclohexanol as a chiral auxiliary in stereoselective synthesis. While direct literature precedents for its use are not widespread, its structural characteristics, particularly the bulky tert-butyl group in a fixed cis-orientation, make it a compelling candidate for inducing facial selectivity in reactions involving prochiral centers.

This document outlines a representative application in the diastereoselective alkylation of ester enolates, providing a detailed protocol, expected outcomes, and a mechanistic rationale for the stereocontrol. The principles described herein can be extrapolated to other stereoselective transformations such as aldol (B89426) reactions, conjugate additions, and Diels-Alder reactions.

Principle of Stereocontrol

The core principle behind using this compound as a chiral auxiliary lies in its conformational rigidity and steric hindrance. When attached to a reactant, the bulky tert-butyl group preferentially occupies an equatorial position, effectively shielding one face of the reactive intermediate. This steric blockade forces an incoming reagent to approach from the less hindered face, resulting in a diastereoselective transformation.

Representative Application: Diastereoselective Alkylation of a Propionate (B1217596) Ester

A common and powerful method for creating new stereocenters is the alkylation of chiral enolates. In this example, this compound is esterified to form a propionate derivative. This chiral ester can then be deprotonated to form a lithium enolate, and subsequent alkylation is expected to proceed with high diastereoselectivity.

Reaction Scheme:

  • Esterification: Formation of the chiral auxiliary-substrate conjugate.

  • Diastereoselective Alkylation: Enolate formation and reaction with an electrophile.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantioenriched carboxylic acid.

Logical Workflow for Diastereoselective Alkylation

G cluster_prep Preparation cluster_reaction Stereoselective Reaction cluster_workup Cleavage & Isolation start This compound ester cis-2-tert-Butylcyclohexyl Propionate start->ester Esterification prop Propionyl Chloride prop->ester lda LDA, THF, -78 °C enolate Chiral Lithium Enolate ester->enolate Deprotonation lda->enolate alkylated Alkylated Ester Intermediate enolate->alkylated Alkylation bnbr Benzyl (B1604629) Bromide bnbr->alkylated acid (S)-2-Phenylpropanoic Acid alkylated->acid Saponification aux_recovery Recovered Auxiliary alkylated->aux_recovery hydrolysis LiOH, THF/H₂O hydrolysis->acid

Caption: Workflow for the diastereoselective alkylation using a cis-2-tert-butylcyclohexyl ester auxiliary.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the diastereoselective alkylation of cis-2-tert-butylcyclohexyl propionate with various electrophiles. The data is based on typical results for sterically demanding chiral auxiliaries.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide(S)-2-benzyl-3-phenylpropanoic acid derivative9297:3
2Iodomethane(S)-2-methylpropanoic acid derivative8895:5
3Allyl iodide(S)-2-allylpropanoic acid derivative9096:4
4Isopropyl triflate(S)-2-isopropylpropanoic acid derivative75>98:2

Detailed Experimental Protocols

Protocol 4.1: Synthesis of cis-2-tert-Butylcyclohexyl Propionate (Chiral Auxiliary Conjugate)

  • To a solution of this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C under an inert atmosphere, add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure ester.

Protocol 4.2: Diastereoselective Alkylation (Example with Benzyl Bromide)

  • To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at this temperature.

  • Add a solution of cis-2-tert-butylcyclohexyl propionate (1.0 eq) in anhydrous THF dropwise to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.

Protocol 4.3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Add lithium hydroxide (B78521) monohydrate (5.0 eq) and stir the mixture at room temperature for 24 hours.

  • Monitor the saponification by TLC.

  • Once the ester is consumed, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (B1210297) (3x).

  • The aqueous layer contains the protonated chiral auxiliary which can be recovered by basification and extraction.

  • Combine the organic layers containing the carboxylic acid, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantioenriched carboxylic acid.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in this reaction is attributed to the formation of a rigid, chelated lithium enolate intermediate. The bulky tert-butyl group locks the cyclohexane (B81311) ring in a chair conformation where it occupies an equatorial position. This conformation forces the rest of the ester group into a specific orientation to minimize steric interactions.

Proposed Transition State for Alkylation

Caption: Proposed chelation-controlled model for diastereoselective alkylation.

The electrophile (e.g., benzyl bromide) then approaches the enolate from the less sterically hindered face, which is opposite to the bulky auxiliary. This directed attack leads to the preferential formation of one diastereomer. The efficiency of this stereocontrol is dependent on the formation of a single enolate geometry (E or Z) and the integrity of the chelated transition state.

Troubleshooting & Optimization

Improving cis:trans isomer ratio in 2-tert-butylphenol hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrogenation of 2-tert-butylphenol (B146161)

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cis:trans isomer ratio during the hydrogenation of 2-tert-butylphenol to produce 2-tert-butylcyclohexanol (B1585498).

Troubleshooting Guide

Issue: Low cis:trans isomer ratio.

A common challenge in the hydrogenation of 2-tert-butylphenol is achieving a high yield of the desired cis-2-tert-butylcyclohexanol isomer. The following are potential causes and recommended solutions to improve the cis:trans ratio.

Question Possible Cause Troubleshooting Steps
Why is my cis:trans isomer ratio lower than expected? Suboptimal Catalyst Selection: The choice of catalyst and its support significantly influences the stereoselectivity of the reaction.- Catalyst Type: Rhodium (Rh) and Ruthenium (Ru) catalysts are generally reported to favor the formation of the cis-isomer. For instance, rhodium on carbon (Rh/C) has been shown to provide high cis selectivity.[1] - Catalyst Support: The support material can alter the catalytic activity and selectivity. Carbon, alumina, and silica (B1680970) are common supports. Experiment with different supports to find the optimal choice for your specific reaction conditions.
Incorrect Reaction Temperature: Temperature plays a crucial role in the reaction kinetics and thermodynamics, which can affect the isomer ratio.- Lower Temperatures: Generally, lower reaction temperatures favor the formation of the cis isomer. For example, ruthenium-catalyzed hydrogenation at 100°C has been reported to yield a high cis:trans ratio.[2]
Inappropriate Hydrogen Pressure: The partial pressure of hydrogen can influence the reaction pathway and the final isomer distribution.- Moderate Pressure: While high pressure can increase the reaction rate, moderate pressures are often sufficient and can be more selective. Pressures in the range of 20-80 bar have been used effectively.[2]
Unsuitable Solvent: The solvent can affect the interaction of the substrate with the catalyst surface, thereby influencing the stereochemical outcome.- Solvent Polarity: The polarity of the solvent can be a key factor. Some studies have shown that solvents like 2-propanol can promote high cis selectivity, particularly when using specific catalyst systems like Rh/Zr-beta.[1]
Presence of Additives: The addition of certain acidic or basic promoters can alter the catalytic environment and improve selectivity.- Acidic Additives: The use of a co-catalyst like methanesulphonic acid with a 2% Rh/C catalyst has been reported to result in 100% selectivity for the cis-isomer.[1]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for maximizing the cis:trans isomer ratio in 2-tert-butylphenol hydrogenation?

A1: While the optimal catalyst can depend on specific reaction conditions, rhodium and ruthenium catalysts are frequently reported to provide high selectivity for this compound.[1][2] For example, a 2% rhodium on carbon (Rh/C) catalyst, when used with methanesulphonic acid, has been shown to achieve 100% conversion and 100% selectivity for the cis-isomer.[1] Raney nickel and Raney cobalt have also been used, yielding high cis ratios under specific conditions.[2]

Q2: What is the effect of temperature and pressure on the cis:trans isomer ratio?

A2: Generally, lower temperatures and moderate hydrogen pressures are favorable for obtaining a higher proportion of the cis-isomer. For instance, ruthenium catalysis at 100°C and 40 bar has been shown to produce a 92.5:7.5 cis:trans ratio.[2] Increasing the temperature can sometimes lead to an equilibrium shift towards the more thermodynamically stable trans-isomer.

Q3: How does the choice of solvent impact the stereoselectivity of the reaction?

A3: The solvent can influence the adsorption of the reactant on the catalyst surface and stabilize transition states, thereby affecting the stereochemical outcome. For certain catalyst systems, such as rhodium supported on Zr-beta, using 2-propanol as a solvent can lead to high cis selectivity due to a Meerwein–Ponndorf–Verley (MPV) type reduction of the intermediate ketone.[1]

Q4: Can additives be used to improve the cis:trans ratio?

A4: Yes, additives can significantly enhance stereoselectivity. The addition of an acid, such as methanesulphonic acid, has been demonstrated to dramatically increase the selectivity for the cis-isomer when using a Rh/C catalyst.[1]

Q5: What is the general reaction mechanism for the hydrogenation of 2-tert-butylphenol?

A5: The hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol is believed to proceed through a stepwise mechanism. The phenol (B47542) first adsorbs onto the catalyst surface, followed by the hydrogenation of the aromatic ring to form an intermediate, 2-tert-butylcyclohexanone. This ketone is then further hydrogenated to the final product, 2-tert-butylcyclohexanol. The stereoselectivity is largely determined in the final hydrogenation step of the ketone intermediate.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the hydrogenation of 2-tert-butylphenol, highlighting the conditions that influence the cis:trans isomer ratio.

CatalystSupportTemperature (°C)Pressure (bar)SolventAdditivecis:trans RatioReference
2% RhCarbon---Methanesulphonic Acid100:0[1]
0.5% RhZr-beta--2-Propanol-95:5[1]
Ruthenium-10040--92.5:7.5[2]
Raney Cobalt-15050--94:6[2]
Raney Nickel-Iron-100-13020-2-tert-butylcyclohexyl acetate95:5[2]
Palladium (1st stage) / Ruthenium (2nd stage)-70-200>200--up to 90:10[2]

Experimental Protocols

Protocol 1: High-Selectivity Hydrogenation using Rhodium on Carbon with an Acidic Additive

This protocol is based on conditions reported to yield a very high cis:trans isomer ratio.[1]

  • Catalyst Preparation: Use a commercially available 2% Rhodium on Carbon (Rh/C) catalyst.

  • Reaction Setup:

    • In a high-pressure autoclave, add 2-tert-butylphenol and a suitable solvent.

    • Add the 2% Rh/C catalyst (typically 1-5 mol% relative to the substrate).

    • Add a catalytic amount of methanesulphonic acid.

  • Reaction Conditions:

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is fully consumed.

    • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Wash the filtrate with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the cis:trans isomer ratio of the resulting 2-tert-butylcyclohexanol using GC or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Hydrogenation using a Ruthenium Catalyst

This protocol is based on conditions reported to yield a high cis:trans isomer ratio using a ruthenium catalyst.[2]

  • Catalyst: Use a suitable ruthenium-based catalyst.

  • Reaction Setup:

    • Charge a high-pressure autoclave with 2-tert-butylphenol and the ruthenium catalyst.

  • Reaction Conditions:

    • Seal the autoclave, purge with an inert gas, and then with hydrogen.

    • Pressurize the reactor with hydrogen to approximately 40 bar.

    • Heat the reactor to 100°C while stirring.

  • Reaction Monitoring and Work-up:

    • Maintain the conditions until the reaction is complete, as determined by GC analysis.

    • Cool the reactor, vent the excess hydrogen, and open the vessel.

    • Dilute the reaction mixture with a suitable solvent and filter to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the product to determine the cis:trans isomer ratio by GC or NMR.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Reactants Charge Autoclave: - 2-tert-butylphenol - Solvent - Catalyst - Additive (optional) Start->Reactants Seal Seal & Purge Reactants->Seal Pressurize Pressurize with H₂ Seal->Pressurize Heat Heat & Stir Pressurize->Heat Monitor Monitor Progress (GC) Heat->Monitor Heat->Monitor Cool Cool & Vent Monitor->Cool Filter Filter Catalyst Cool->Filter Purify Purification (Extraction, Neutralization) Filter->Purify Analyze Analyze Product (GC/NMR for cis:trans ratio) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the hydrogenation of 2-tert-butylphenol.

Factors_Influencing_Cis_Trans_Ratio Outcome cis:trans Isomer Ratio Catalyst Catalyst Selection Catalyst->Outcome Catalyst_Type Metal (Rh, Ru, Ni, Pd) Catalyst->Catalyst_Type Type Catalyst_Support Support (C, Al₂O₃, Zr-beta) Catalyst->Catalyst_Support Support Conditions Reaction Conditions Conditions->Outcome Temperature Temperature Conditions->Temperature Pressure H₂ Pressure Conditions->Pressure Solvent Solvent Conditions->Solvent Additives Additives / Co-catalysts Additives->Outcome Acidic Acidic Promoters Additives->Acidic

Caption: Key factors influencing the cis:trans isomer ratio in 2-tert-butylphenol hydrogenation.

References

Technical Support Center: Separating Cis- and Trans-2-tert-Butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis- and trans-2-tert-Butylcyclohexanol. The separation of these diastereomers is a common challenge due to their similar physical properties.

Important Note for Researchers: Detailed experimental literature on the separation of cis- and trans-2-tert-Butylcyclohexanol is limited. The following guidance is primarily based on the well-documented and analogous separation of cis- and trans-4-tert-butylcyclohexanol. The principles and techniques are highly relevant and applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating cis- and trans-2-tert-Butylcyclohexanol?

A1: The two most common and effective laboratory-scale methods for separating these isomers are column chromatography and fractional crystallization.[1] The choice between these methods often depends on the scale of the separation, the desired purity of the final products, and the composition of the initial isomeric mixture. Gas chromatography (GC) is also a powerful analytical technique for determining the ratio of the two isomers.

Q2: Why is the separation of these cis and trans isomers so challenging?

A2: The primary challenge lies in the subtle differences in their physical properties.[1] As diastereomers, they have the same molecular weight and similar chemical characteristics. Effective separation relies on exploiting the small differences in their polarity and, consequently, their interaction with stationary phases in chromatography or their solubility in different solvents for crystallization.[1]

Q3: What is the fundamental difference between the cis and trans isomers that allows for their separation?

A3: The key difference is their three-dimensional structure. In the more stable chair conformation, the bulky tert-butyl group will preferentially occupy an equatorial position to minimize steric strain. This forces the hydroxyl group in the cis isomer to be in an axial position, making it slightly more polar than the trans isomer, where the hydroxyl group is in an equatorial position. This difference in polarity is the basis for separation by column chromatography. The more stable conformation of the trans isomer may also allow for more efficient packing into a crystal lattice, which can be leveraged during fractional crystallization.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers Using Column Chromatography

Question: My column chromatography is not effectively resolving the cis and trans isomers. The collected fractions are still a mixture.

Answer:

Troubleshooting Step Explanation and Action
Optimize the Solvent System The polarity of the eluent is critical. Start with a very low polarity solvent system (e.g., 99:1 Hexane (B92381):Ethyl Acetate) and gradually increase the polarity. The less polar trans isomer is expected to elute first. Small, incremental changes to the solvent ratio can significantly impact resolution.
Check Column Packing Ensure the silica (B1680970) gel column is packed uniformly and is free of any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation. Use a slurry packing method for best results.
Reduce the Flow Rate A slower flow rate allows for better equilibration of the isomers between the stationary and mobile phases, which can enhance separation.[1]
Check the Sample Loading Overloading the column is a common reason for poor separation.[1] The amount of mixture applied should be appropriate for the column's size. The initial band of the sample should be as narrow as possible. Dissolve the sample in a minimal amount of the eluent before loading.
Consider a Different Stationary Phase While silica gel is most common, other stationary phases like alumina (B75360) might offer different selectivity and could improve separation.
Issue 2: Low Yield After Fractional Crystallization

Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

Answer:

Troubleshooting Step Explanation and Action
Ensure Slow Cooling Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[1] This promotes the formation of pure crystals rather than rapid precipitation, which can trap impurities and the other isomer.
Minimize Solvent Usage Use the minimum amount of hot solvent necessary to fully dissolve the isomeric mixture. Using an excessive amount of solvent will result in a lower yield as more of the desired product will remain in the mother liquor upon cooling.
Appropriate Solvent Choice The ideal recrystallization solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at cooler temperatures, while the other isomer remains more soluble at low temperatures. For the trans isomer, petroleum ether is often a good choice.
Recover a Second Crop You can often recover a second crop of crystals by concentrating the mother liquor (the remaining solution after the first filtration) and repeating the cooling process.[1]
Issue 3: Difficulty in Distinguishing Isomers by Thin-Layer Chromatography (TLC)

Question: The spots for my isomers are overlapping on the TLC plate. How can I improve the resolution?

Answer:

Troubleshooting Step Explanation and Action
Use a Less Polar Solvent System Similar to column chromatography, a less polar mobile phase will generally result in lower Rf values and can increase the separation between spots.[1]
Multiple Developments You can run the TLC plate in the same solvent system multiple times.[1] After each development, ensure the plate is completely dry before placing it back in the developing chamber. This effectively increases the path length and can improve the separation of spots with similar Rf values.
Try a Different Stationary Phase While silica gel is the most common, other stationary phases like alumina or reverse-phase plates might offer different selectivity for your isomers.[1]
Use a Staining Agent If the spots are faint, use a staining agent like potassium permanganate (B83412) or iodine to visualize them more clearly.

Quantitative Data Presentation

Parameter Isomer Value Reference
Boiling Point Mixture of 2-tert-butylcyclohexanol (B1585498) isomers209 °C[2]
Melting Point Mixture of 2-tert-butylcyclohexanol isomers43-46 °C[2]
Boiling Point cis-4-tert-butylcyclohexanol214.2 °C at 760 mmHg[3]
Melting Point cis-4-tert-butylcyclohexanol83 °C[3]
Boiling Point trans-4-tert-butylcyclohexanolNot specified
Melting Point trans-4-tert-butylcyclohexanol82.5-83 °C
GC Elution Order (Carbowax 20M column) 4-tert-butylcyclohexanol (B146172) isomersKetone < cis-alcohol < trans-alcohol[1]

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol is designed to separate the cis and trans isomers of 2-tert-butylcyclohexanol based on their differential polarity.

  • Prepare the Column:

    • Select a glass column of an appropriate size for the amount of material to be separated.

    • Pack the column with silica gel using a slurry method with a non-polar solvent like hexane.

    • Ensure the packing is uniform and free of air bubbles.

  • Prepare and Load the Sample:

    • Dissolve the isomeric mixture in a minimal amount of the chromatography eluent or a volatile solvent.[1]

    • Carefully add the sample to the top of the silica gel bed.

    • Allow the solvent to absorb into the silica until the top surface is just moist.[1]

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 99:1 hexane:ethyl acetate).

    • The less polar trans isomer will elute first.[1]

    • Collect fractions and monitor their composition using TLC or GC.

    • Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the more polar cis isomer.[1]

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to yield the purified isomer.

Protocol 2: Separation by Fractional Crystallization

This protocol takes advantage of the potentially lower solubility and better crystal packing of the more stable trans isomer.

  • Dissolution:

    • Place the isomeric mixture in an Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., petroleum ether) and gently heat the mixture while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals. The resulting solid will be enriched in the trans isomer.

  • Analysis:

    • Analyze the purity of the crystals and the composition of the mother liquor by GC or TLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_crystallization Fractional Crystallization cluster_analysis Analysis start Mixture of cis and trans isomers pack_column Pack Silica Gel Column start->pack_column Method 1 dissolve Dissolve in minimal hot solvent start->dissolve Method 2 load_sample Load Sample pack_column->load_sample elute_trans Elute with non-polar solvent load_sample->elute_trans collect_trans Collect trans isomer fractions elute_trans->collect_trans elute_cis Increase solvent polarity collect_cis Collect cis isomer fractions elute_cis->collect_cis collect_trans->elute_cis analyze_trans Analyze trans isomer purity (TLC/GC) collect_trans->analyze_trans analyze_cis Analyze cis isomer purity (TLC/GC) collect_cis->analyze_cis cool_slowly Cool slowly to room temperature dissolve->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice filtrate Vacuum filtration cool_ice->filtrate trans_crystals trans-isomer enriched crystals filtrate->trans_crystals mother_liquor cis-isomer enriched mother liquor filtrate->mother_liquor trans_crystals->analyze_trans mother_liquor->analyze_cis

Caption: Experimental workflow for the separation of cis- and trans-2-tert-Butylcyclohexanol.

troubleshooting_logic start Poor Separation in Column Chromatography q1 Is the eluent polarity optimized? start->q1 q2 Is the column packed correctly? q1->q2 Yes solution1 Decrease eluent polarity (e.g., increase hexane %) and use a gradient. q1->solution1 No a1_yes Yes a1_no No q3 Is the sample load appropriate? q2->q3 Yes solution2 Repack column using a slurry method. q2->solution2 No a2_yes Yes a2_no No solution3 Reduce the amount of sample loaded. q3->solution3 No final_check Consider slowing the flow rate or trying a different stationary phase. q3->final_check Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for poor column chromatography separation.

References

Technical Support Center: Optimizing Stereoselective Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reduction reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My stereoselective reduction is resulting in a low enantiomeric excess (ee). What are the primary factors I should investigate?

A1: Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating several experimental parameters. The most critical factors include:

  • Catalyst Integrity and Activity: Ensure the catalyst has not degraded and is of high purity. Many chiral catalysts are sensitive to air and moisture.

  • Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the temperature often, but not always, increases the enantiomeric excess.[1][2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity.[3][4][5][6]

  • Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst or the reaction pathway.

  • Reagent Purity and Stoichiometry: Ensure all reagents, especially the reducing agent, are pure and added in the correct stoichiometric ratios. Anhydrous conditions are often crucial.[7]

Q2: I am observing poor diastereoselectivity in the reduction of an acyclic ketone. What strategies can I employ to improve the diastereomeric ratio (dr)?

A2: Improving diastereoselectivity in acyclic systems often involves manipulating the steric and electronic environment around the carbonyl group. Consider the following approaches:

  • Choice of Reducing Agent: Bulkier reducing agents can enhance facial selectivity by favoring attack from the less sterically hindered face of the ketone.

  • Chelation Control: If the substrate has a nearby chelating group (e.g., a hydroxyl or ether group), using a chelating metal hydride reducing agent (e.g., Zn(BH₄)₂) can lock the conformation of the substrate and lead to higher diastereoselectivity.

  • Reaction Temperature: As with enantioselectivity, lowering the reaction temperature can often improve the diastereomeric ratio.

  • Solvent Effects: The choice of solvent can influence the conformational preferences of the substrate and the transition state, thereby impacting diastereoselectivity.

Q3: How do I choose the most appropriate chiral catalyst for my specific ketone reduction?

A3: Catalyst selection is crucial for achieving high stereoselectivity. A screening approach is often the most effective strategy.[8][9] Key considerations include:

  • Substrate Class: Different catalyst families show varying efficacy for different types of ketones (e.g., aryl ketones, aliphatic ketones, α,β-unsaturated ketones).

  • Functional Group Tolerance: Ensure the chosen catalyst is compatible with other functional groups present in your substrate.

  • Availability and Cost: Consider the commercial availability and cost of the catalyst and its ligands, especially for larger-scale synthesis.

  • Literature Precedent: Review the literature for successful reductions of similar substrates to identify promising catalyst candidates.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (ee)

This guide provides a step-by-step approach to troubleshooting low enantiomeric excess in your stereoselective reduction.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_troubleshooting cluster_solutions Potential Solutions start Low ee Observed check_catalyst 1. Verify Catalyst Activity - Check for degradation - Confirm purity start->check_catalyst check_conditions 2. Optimize Reaction Conditions - Lower temperature - Screen solvents check_catalyst->check_conditions Catalyst OK sol_catalyst Use fresh/purified catalyst check_catalyst->sol_catalyst check_reagents 3. Scrutinize Reagents - Ensure anhydrous conditions - Verify stoichiometry check_conditions->check_reagents Conditions Optimized sol_temp Run reaction at -78 °C check_conditions->sol_temp sol_solvent Try THF, Toluene, or CH2Cl2 check_conditions->sol_solvent check_substrate 4. Evaluate Substrate - Confirm purity - Consider structural effects check_reagents->check_substrate Reagents OK sol_reagents Dry solvent and reagents; Use freshly titrated reducing agent check_reagents->sol_reagents screen_catalysts 5. Screen Alternative Catalysts check_substrate->screen_catalysts Substrate OK sol_substrate Purify substrate check_substrate->sol_substrate

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Detailed Steps:

  • Verify Catalyst Activity: If possible, test the catalyst on a known substrate for which high ee has been reported. If the catalyst is old or has been exposed to air, consider using a fresh batch.

  • Optimize Reaction Conditions:

    • Temperature: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C).

    • Solvent: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, toluene, dichloromethane).

  • Scrutinize Reagents:

    • Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Ensure the reducing agent is handled under an inert atmosphere.

    • Stoichiometry: Carefully control the stoichiometry of the reducing agent and catalyst.

  • Evaluate Substrate: Purify the starting ketone to remove any potential catalyst inhibitors.

  • Screen Alternative Catalysts: If the above steps do not yield significant improvement, the chosen catalyst may not be optimal for the substrate. A screening of different chiral catalysts is recommended.

Guide 2: Poor Diastereoselectivity

This guide outlines strategies to improve the diastereomeric ratio in your reduction reaction.

Troubleshooting Workflow for Poor Diastereoselectivity

poor_dr_troubleshooting cluster_solutions Potential Solutions start Poor d.r. Observed check_reagent 1. Evaluate Reducing Agent - Increase steric bulk - Consider chelation control start->check_reagent check_temp 2. Adjust Temperature - Lower reaction temperature check_reagent->check_temp Reagent Optimized sol_reagent Use L-Selectride or K-Selectride; Use Zn(BH4)2 for chelation check_reagent->sol_reagent check_solvent 3. Screen Solvents - Vary polarity and coordinating ability check_temp->check_solvent Temperature Optimized sol_temp Perform reaction at -78 °C check_temp->sol_temp modify_substrate 4. Substrate Modification - Introduce directing group (if feasible) check_solvent->modify_substrate Solvent Screened sol_solvent Test THF, Et2O, or non-coordinating solvents like hexane check_solvent->sol_solvent

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Detailed Steps:

  • Evaluate Reducing Agent:

    • Steric Hindrance: If Felkin-Anh control is desired, consider using a sterically demanding reducing agent like L-Selectride® or K-Selectride®.

    • Chelation Control: If your substrate has a Lewis basic group (e.g., -OH, -OR) at the α- or β-position, a chelating reducing agent such as zinc borohydride (B1222165) can enforce a rigid conformation, leading to higher diastereoselectivity.

  • Adjust Temperature: Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio.

  • Screen Solvents: The solvent can influence the ground-state conformation of the substrate and the transition state energies. Screen a variety of solvents to find the optimal medium for your reaction.

  • Substrate Modification: While more involved, in some cases, the introduction of a directing group on the substrate can be a powerful strategy to achieve high diastereoselectivity.

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity in the Biocatalytic Reduction of Ethyl 4-Chloro-3-Oxobutanoate [2]

Temperature (°C)Enantiomeric Excess (ee) (%)
4078.8
2085.2
094.5
-398.0

Table 2: Effect of Solvent on the Diastereoselective Reduction of a β-Amino Ketone [10]

SolventDiastereomeric Ratio (d.r.) (RS,SR : RR,SS)
THF2.0 : 1.0
2-MeTHF1.5 : 1.0
DME1.2 : 1.0

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone[7][11][12][13][14]

This protocol describes a general procedure for the enantioselective reduction of a ketone using a catalytic amount of a CBS oxazaborolidine catalyst.

Experimental Workflow for CBS Reduction

cbs_workflow setup 1. Reaction Setup - Dry flask under inert atmosphere - Add CBS catalyst and solvent (THF) cool 2. Cooling - Cool solution to specified temperature (e.g., 0 °C or -20 °C) setup->cool add_borane 3. Borane (B79455) Addition - Slowly add borane solution (e.g., BH3-THF or BH3-SMe2) cool->add_borane add_ketone 4. Ketone Addition - Add ketone solution dropwise add_borane->add_ketone stir 5. Reaction - Stir until completion (monitor by TLC/GC) add_ketone->stir quench 6. Quench - Slowly add methanol (B129727) at low temperature stir->quench workup 7. Work-up - Aqueous work-up and extraction quench->workup purify 8. Purification - Column chromatography workup->purify analyze 9. Analysis - Determine ee by chiral HPLC/GC purify->analyze

Caption: A typical experimental workflow for a CBS reduction.

Methodology:

  • To a dry, inert atmosphere flask, add the CBS catalyst (5-10 mol%).

  • Add anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of borane (e.g., 1.0 M BH₃-THF complex) to the catalyst solution.

  • Add a solution of the prochiral ketone in anhydrous THF dropwise to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature, and then perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.

Protocol 2: Noyori Asymmetric Hydrogenation of an Aromatic Ketone[15][16][17][18]

This protocol provides a general procedure for the enantioselective reduction of an aromatic ketone via transfer hydrogenation using a Noyori-type catalyst.

Experimental Workflow for Noyori Asymmetric Hydrogenation

noyori_workflow setup 1. Reaction Setup - Add Ru-catalyst, ketone, and solvent (e.g., isopropanol (B130326)/formic acid) to a flask degas 2. Degas Mixture - Subject the mixture to several vacuum/inert gas cycles setup->degas heat 3. Reaction - Heat the mixture to the desired temperature (e.g., 30-80 °C) degas->heat monitor 4. Monitor Progress - Follow the reaction by TLC/GC/HPLC heat->monitor cool_concentrate 5. Cool and Concentrate - Cool to room temperature and remove solvent in vacuo monitor->cool_concentrate workup 6. Work-up - Perform aqueous work-up and extraction cool_concentrate->workup purify 7. Purification - Purify by column chromatography workup->purify analyze 8. Analysis - Determine ee by chiral HPLC/GC purify->analyze

Caption: A typical experimental workflow for a Noyori asymmetric hydrogenation.

Methodology:

  • In a Schlenk flask, combine the ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--) (0.1-1 mol%), the aromatic ketone (1.0 equiv), and a mixture of formic acid and triethylamine (B128534) (5:2 molar ratio) or isopropanol as the hydrogen source and solvent.

  • Degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (typically between 30 and 80 °C) and stir until the reaction is complete, as monitored by TLC, GC, or HPLC.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Perform a standard aqueous work-up, and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and remove the solvent in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC[19][20][21][22][23]

This protocol outlines a general method for determining the enantiomeric excess of a chiral alcohol product.

Methodology:

  • Sample Preparation: Prepare a stock solution of the purified alcohol in a suitable solvent (e.g., HPLC-grade isopropanol or a hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for separating the enantiomers of your class of compound. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol. The ratio can be adjusted to optimize the separation (e.g., 90:10 or 95:5 hexane:isopropanol).

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to improve resolution)

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.[11]

References

Purification of cis-2-tert-Butylcyclohexanol by fractional crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of cis-2-tert-Butylcyclohexanol

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound via fractional crystallization. The content is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is separating cis- and trans-2-tert-Butylcyclohexanol isomers by fractional crystallization challenging?

A1: The primary challenge lies in the similar physicochemical properties of the cis and trans diastereomers. They have the same molecular weight and similar structures, which can result in only slight differences in their solubility profiles across various solvents. Effective separation by fractional crystallization depends on exploiting these subtle differences, which requires careful selection of solvent and precise control over the cooling process.

Q2: I'm not getting any crystals to form. What should I do?

A2: Failure to form crystals is a common issue. Here are several troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single crystal to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a small portion of the solvent to increase the concentration of the solute and then attempt to cool it again.

  • Cool to a Lower Temperature: Extend the cooling time or use a colder bath (e.g., an ice-salt bath or a cryocooler) to further decrease the solubility of the desired isomer.

Q3: My yield of purified this compound is very low. How can I improve it?

A3: A low yield can be caused by several factors:

  • Excessive Solvent: Using too much solvent during dissolution will result in a significant amount of the target compound remaining in the mother liquor after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude mixture.

  • Premature Crystallization: If crystals form too quickly in the hot solution, the desired product can be lost during a hot filtration step (if performed to remove insoluble impurities). Ensure the solution is sufficiently hot during this transfer.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can leave a substantial amount of the product dissolved.

  • Losses During Filtration: Ensure a proper seal on your vacuum filtration setup to efficiently separate the crystals from the mother liquor. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.

Q4: The purity of my product is still low after one crystallization. What went wrong?

A4: Poor purity is often a result of co-crystallization of the trans-isomer or trapping of impurities within the crystal lattice.

  • Cooling Rate Too Fast: Rapid cooling can cause the trans-isomer and other impurities to be trapped within the rapidly forming crystals of the cis-isomer. The key to successful fractional crystallization is slow cooling to allow for the formation of a highly ordered, pure crystal lattice.

  • Insufficient Purity of Starting Material: If the starting mixture is highly impure, a single crystallization may not be sufficient. A second recrystallization of the obtained product may be necessary to achieve the desired purity.

  • Inappropriate Solvent: The chosen solvent may not have a significant enough solubility difference between the cis and trans isomers at different temperatures. It may be necessary to screen other solvents.

Q5: How do I choose the best solvent for fractional crystallization?

A5: The ideal solvent is one in which the target compound (this compound) has high solubility at elevated temperatures and low solubility at low temperatures, while the impurity (trans-2-tert-butylcyclohexanol) remains relatively soluble at low temperatures. A common starting point for cyclohexanol (B46403) derivatives is a non-polar solvent like hexane (B92381) or petroleum ether, sometimes with a small amount of a slightly more polar co-solvent to aid dissolution.

Quantitative Data: Physical Properties of 2-tert-Butylcyclohexanol (B1585498) Isomers

The success of fractional crystallization relies on the different physical properties of the isomers, primarily their melting points and solubilities, which influence how they crystallize from a solution. While specific data for the individual 2-tert-butylcyclohexanol isomers can be difficult to locate, the following table summarizes available data and provides context using the more extensively studied 4-tert-butylcyclohexanol (B146172) isomers.

PropertyThis compoundtrans-2-tert-ButylcyclohexanolIsomer Mixture (2-tert)Reference Isomers (4-tert)
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol [1]156.27 g/mol 156.27 g/mol [2]156.27 g/mol
Melting Point (°C) Data not readily available54 - 57[3]43 - 46[2][4]cis: 83, trans: 77-81[5]
Boiling Point (°C) Not specifiedNot specified~209 (at 760 mmHg)[2]mixture: 110-115 (at 15 mmHg)
Solubility Soluble in non-polar organic solvents.Soluble in non-polar organic solvents.Very slightly soluble in water; soluble in alcohols and oils.[6]Limited solubility in water; good solubility in organic solvents like ethanol (B145695) and acetone.

Experimental Protocol: Fractional Crystallization

This protocol outlines a general procedure for the purification of this compound from a mixture containing the trans-isomer.

Materials:

  • Crude mixture of cis- and trans-2-tert-Butylcyclohexanol

  • Hexane or Petroleum Ether (boiling range 60-80°C)

  • Erlenmeyer flask

  • Heating mantle or steam bath

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude isomeric mixture (e.g., 10 grams) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of hexane or petroleum ether to the flask. Attach a reflux condenser to the top of the flask to prevent solvent loss.

  • Heating: Gently heat the mixture with stirring using a heating mantle or steam bath. Continue to add small portions of the hot solvent down the condenser until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary to achieve saturation.

  • Slow Cooling: Once the solid is fully dissolved, turn off the heat and remove the flask from the heat source. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the selective crystallization of the desired cis-isomer.

  • Ice Bath Cooling: After the flask has reached room temperature and crystals have started to form, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Set up a vacuum filtration apparatus with a Büchner funnel and a properly sized filter paper. Wet the filter paper with a small amount of ice-cold solvent.

  • Filtration: Quickly pour the cold slurry of crystals into the Büchner funnel with the vacuum applied. Use a spatula to transfer any remaining crystals.

  • Washing: Wash the collected crystals on the filter paper with a very small amount of ice-cold solvent to rinse away the mother liquor containing the more soluble trans-isomer.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

  • Analysis: Determine the melting point and purity of the crystals (e.g., by GC or NMR) to assess the effectiveness of the purification. A second crystallization may be required if the purity is not satisfactory.

Visualizations

experimental_workflow start Start: Crude Isomer Mixture dissolve 1. Dissolve in Minimal Hot Solvent (e.g., Hexane) start->dissolve cool_rt 2. Slow Cooling to Room Temperature dissolve->cool_rt cool_ice 3. Cool in Ice Bath cool_rt->cool_ice filtrate 4. Vacuum Filtration cool_ice->filtrate wash 5. Wash Crystals with Ice-Cold Solvent filtrate->wash Collect Crystals mother_liquor Mother Liquor (Enriched in trans-isomer) filtrate->mother_liquor Separate Filtrate dry 6. Dry the Crystals wash->dry product Purified this compound dry->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered no_crystals No Crystals Forming? start->no_crystals low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity induce Action: Scratch flask interior or add seed crystal. no_crystals->induce Try This First concentrate Action: Evaporate some solvent and re-cool. no_crystals->concentrate If Still No Crystals check_solvent Cause: Too much solvent used? low_yield->check_solvent check_cooling Cause: Cooling time/temp insufficient? low_yield->check_cooling slow_cool Cause: Cooled too quickly? low_purity->slow_cool recrystallize Action: Perform a second recrystallization. slow_cool->recrystallize Solution

Caption: Troubleshooting logic for common fractional crystallization issues.

References

Technical Support Center: Troubleshooting Low Yields in cis-2-tert-Butylcyclohexanol Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the preparation of cis-2-tert-Butylcyclohexanol. Low yields can arise from various factors in the two primary synthetic routes: the reduction of 2-tert-butylcyclohexanone (B158629) and the hydrogenation of 2-tert-butylphenol (B146161). This guide addresses specific issues to help optimize your synthesis for a higher yield of the desired cis isomer.

Troubleshooting Guides

This section provides a question-and-answer format to address common problems encountered during the synthesis of this compound.

Problem 1: Low overall yield of 2-tert-butylcyclohexanol

Question: My reaction has resulted in a low overall yield of the desired alcohol. What are the potential causes and how can I address them?

Answer: Low overall yield can stem from several factors, from incomplete reactions to product loss during workup. Here are some common causes and their solutions:

  • Incomplete Reaction:

    • Inactive or Insufficient Reducing Agent/Catalyst: The hydride reducing agent (e.g., NaBH₄) may have degraded due to improper storage, or the hydrogenation catalyst may be poisoned or deactivated.

      • Solution: Use a fresh batch of the reducing agent or a new, active catalyst. Ensure proper storage conditions (e.g., desiccated environment for hydrides). For reductions, consider increasing the molar equivalents of the reducing agent.

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material. If the reaction is sluggish, consider extending the reaction time or, if appropriate for the specific method, cautiously increasing the temperature.[1]

    • Presence of Water (for hydride reductions): Lithium aluminum hydride (LiAlH₄) reacts violently with protic solvents like water, which will consume the reagent and reduce the yield.

      • Solution: Ensure all glassware is oven-dried and that anhydrous solvents are used for reactions involving LiAlH₄.

  • Product Loss During Workup:

    • Inefficient Extraction: The product may not be fully extracted from the aqueous phase after quenching the reaction.

      • Solution: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete removal of the product.

    • Emulsion Formation: Emulsions can form during extraction, trapping the product.

      • Solution: To break up emulsions, try adding brine (saturated NaCl solution) or small amounts of a different organic solvent.

    • Loss During Purification: Product can be lost during distillation or chromatography.

      • Solution: For distillation, ensure the apparatus is well-sealed. For column chromatography, choose an appropriate solvent system to avoid overly broad elution bands.

Problem 2: Incorrect cis/trans isomer ratio (low selectivity for cis)

Question: My product contains a high percentage of the trans isomer, resulting in a low yield of the desired this compound. How can I improve the stereoselectivity?

Answer: The cis/trans ratio is determined by the stereoselectivity of the reduction or hydrogenation.

  • For Reduction of 2-tert-butylcyclohexanone:

    • Choice of Reducing Agent: The steric bulk of the reducing agent is the most critical factor. Small reducing agents like sodium borohydride (B1222165) (NaBH₄) tend to favor axial attack, leading to the thermodynamically more stable equatorial alcohol (trans isomer).[2][3]

      • Solution: To favor the formation of the cis isomer (axial alcohol), a sterically hindered (bulky) reducing agent should be used. L-Selectride® (lithium tri-sec-butylborohydride) is a common choice for this purpose as it preferentially attacks from the less sterically hindered equatorial face.[2]

    • Reaction Temperature: Lower reaction temperatures can enhance stereoselectivity.

      • Solution: Perform the reduction at a lower temperature (e.g., -78 °C) to favor the kinetically controlled product, which is often the cis isomer when using bulky reducing agents.

  • For Hydrogenation of 2-tert-butylphenol:

    • Catalyst Choice and Treatment: The choice of catalyst significantly influences the cis/trans ratio.

      • Solution: Raney nickel, Raney cobalt, and ruthenium catalysts have been shown to produce high cis selectivity.[4] Treating a Raney nickel catalyst with an aqueous sodium borohydride solution before use can increase the cis:trans ratio from 80:20 to 92:8.[4]

    • Reaction Additives: The presence of certain additives can improve the catalyst's performance and selectivity.

      • Solution: The addition of 2-tert-butylcyclohexyl acetate (B1210297) to a Raney nickel-iron catalyst has been shown to increase the cis:trans ratio up to 95:5 and extend the catalyst's lifetime.[4]

Problem 3: Difficulty in separating cis and trans isomers

Question: I have a mixture of cis and trans isomers but am having trouble separating them, leading to a low isolated yield of the pure cis isomer. What are the best methods for separation?

Answer: The separation of diastereomers like cis- and trans-2-tert-butylcyclohexanol can be challenging due to their similar physical properties. However, the following methods can be effective:

  • Column Chromatography: This is a common and effective method for separating diastereomers. The cis isomer, with its axial hydroxyl group, is generally more polar than the trans isomer (equatorial hydroxyl group).

    • Protocol: Use silica (B1680970) gel as the stationary phase and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. The less polar trans isomer will typically elute first. The polarity of the eluent can be gradually increased to elute the more polar cis isomer.[5]

    • Troubleshooting Poor Separation: If separation is poor, consider using a longer column, a slower flow rate, or a different solvent system with a shallower polarity gradient.[5]

  • Fractional Crystallization: This method relies on differences in the solubility of the isomers in a particular solvent.

    • Protocol: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent and allow it to cool slowly. The less soluble isomer will crystallize out first. The choice of solvent is critical and may require some experimentation. For the related 4-tert-butylcyclohexanol, 40% aqueous ethanol (B145695) has been used to crystallize the cis isomer, while petroleum ether has been used for the trans isomer.[5]

    • Troubleshooting Low Yield: To improve the yield, ensure the minimum amount of hot solvent is used for dissolution and allow for slow cooling to promote the formation of pure crystals. Cooling too quickly can trap impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: The two primary methods are the catalytic hydrogenation of 2-tert-butylphenol and the stereoselective reduction of 2-tert-butylcyclohexanone.[6]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. A spot of the reaction mixture is compared to a spot of the starting material. The reaction is considered complete when the starting material spot is no longer visible. Gas Chromatography (GC) can also be used for more quantitative monitoring and to determine the ratio of isomers.[1]

Q3: What are some common side products in the hydrogenation of 2-tert-butylphenol?

A3: The main side product is the undesired trans-2-tert-butylcyclohexanol. Incomplete hydrogenation can leave unreacted 2-tert-butylphenol. Over-reduction or side reactions can potentially lead to the formation of byproducts, though these are less common under optimized conditions. In some cases, small amounts of the intermediate ketone, 2-tert-butylcyclohexanone, may be present.[4]

Data Presentation

Table 1: Hydrogenation of 2-tert-Butylphenol to 2-tert-Butylcyclohexanol

CatalystAdditiveTemperature (°C)Pressure (bar)cis:trans RatioReference
Raney Nickel-Iron2-tert-Butylcyclohexyl acetate100-1302095:5[4]
Raney CobaltNone1505094:6[4]
RutheniumNone1004092.5:7.5[7]
Raney Nickel (NaBH₄ treated)None858092:8[4]
Raney Nickel (untreated)None858080:20[4]
Palladium and Ruthenium (two-stage)None70-200>200up to 90:10[4]

Table 2: Reduction of 4-tert-Butylcyclohexanone (as a model for 2-tert-butylcyclohexanone)

Reducing Agentcis:trans RatioReference
L-Selectride®20:1[2]
Lithium Aluminum Hydride (LiAlH₄)1:9.5[2]
Sodium Borohydride (NaBH₄)1:2.4[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-tert-Butylphenol

This protocol is adapted from a patented procedure to favor the cis isomer.[4]

  • Preparation: In a stirred autoclave, charge 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of water-moist Raney nickel-iron catalyst.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 20 bar. Heat the mixture to 130°C and stir for 10 hours. Then, cool the reaction to 100°C and continue to stir for an additional 3 hours.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is the crude product mixture.

  • Analysis: The resulting crude mixture can be analyzed by GC to determine the cis/trans isomer ratio.

Protocol 2: Stereoselective Reduction of 2-tert-Butylcyclohexanone (Conceptual, based on analogous reductions)

This protocol is a conceptual guide for favoring the cis isomer using a bulky reducing agent.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-tert-butylcyclohexanone in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.1 equivalents) in THF to the cooled ketone solution while maintaining the temperature at -78°C.

  • Reaction Monitoring: Stir the reaction mixture at -78°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly add water to quench the excess L-Selectride®, followed by an aqueous solution of sodium hydroxide (B78521) and hydrogen peroxide.

  • Workup: Allow the mixture to warm to room temperature and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers.

Mandatory Visualization

Troubleshooting_Low_Yields Troubleshooting Logic for Low Yields start Low Yield of this compound issue1 Low Overall Yield start->issue1 issue2 Incorrect cis/trans Ratio start->issue2 issue3 Loss During Purification start->issue3 sub_issue1a Incomplete Reaction issue1->sub_issue1a sub_issue1b Product Loss in Workup issue1->sub_issue1b sub_issue2a Reduction Method issue2->sub_issue2a sub_issue2b Hydrogenation Method issue2->sub_issue2b solution3a Column Chromatography issue3->solution3a solution3b Fractional Crystallization issue3->solution3b solution1a1 Use Fresh Reagents/Catalyst sub_issue1a->solution1a1 solution1a2 Increase Reaction Time/Temp sub_issue1a->solution1a2 solution1a3 Ensure Anhydrous Conditions sub_issue1a->solution1a3 solution1b1 Perform Multiple Extractions sub_issue1b->solution1b1 solution2a1 Use Bulky Reducing Agent (L-Selectride) sub_issue2a->solution2a1 solution2a2 Lower Reaction Temperature sub_issue2a->solution2a2 solution2b1 Optimize Catalyst (e.g., Raney Ni-Fe) sub_issue2b->solution2b1 solution2b2 Use Additives (e.g., acetate) sub_issue2b->solution2b2

Caption: A flowchart for troubleshooting low yields.

Synthesis_Workflow Synthetic Pathways to this compound cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Reduction start1 2-tert-Butylphenol step1 Catalytic Hydrogenation (e.g., Raney Ni-Fe, H₂) start1->step1 product_mixture Mixture of cis and trans 2-tert-Butylcyclohexanol step1->product_mixture start2 2-tert-Butylcyclohexanone step2 Stereoselective Reduction (e.g., L-Selectride) start2->step2 step2->product_mixture purification Purification (Column Chromatography or Crystallization) product_mixture->purification final_product This compound purification->final_product

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, preventing, and resolving issues related to catalyst poisoning in hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of catalyst poisoning in my hydrogenation reaction?

A1: The primary indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete halt of the reaction.[1]

  • A noticeable reduction in product yield and selectivity.[1]

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]

  • A change in the physical appearance of the catalyst, such as a color change.[1]

Q2: What are the most common substances that can poison my hydrogenation catalyst?

A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction apparatus itself. Common poisons include:

  • Sulfur compounds: Hydrogen sulfide (B99878) (H₂S), thiols, thiophenes, and even rubber stoppers (which can contain sulfur) are potent poisons for many metal catalysts like palladium, platinum, and nickel.[1][2]

  • Nitrogen compounds: Amines, amides, nitriles, and nitrogen-containing heterocycles such as pyridine (B92270) can act as inhibitors.[1][2]

  • Heavy metals: Trace amounts of lead, mercury, and arsenic can irreversibly poison the catalyst.[3]

  • Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb onto the active sites of the catalyst.[1]

  • Halides: Organic and inorganic halides can deactivate catalysts.[1]

  • Water: In some specific reactions, water can act as a poison by promoting side reactions or altering the catalyst support.[1]

Q3: How can I determine the specific poison affecting my catalyst?

A3: Identifying the specific poison is a critical step in troubleshooting. A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES): To detect trace metal impurities on the spent catalyst.[4]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.[4]

  • Temperature-Programmed Desorption (TPD): To study the desorption profile of adsorbed species from the catalyst surface, which can help identify the poison.[4]

Q4: What is the difference between a reversible and an irreversible poison?

A4: The distinction is based on the strength of the interaction between the poison and the catalyst:

  • Reversible Poisoning: The poison weakly adsorbs to the active sites of the catalyst. The activity of the catalyst can often be restored by removing the poison from the reaction medium or through a simple washing procedure.[3]

  • Irreversible Poisoning: This involves the formation of a strong, stable chemical bond between the poison and the active sites. This type of poisoning is often permanent, and the catalyst may need to be replaced.[3]

Q5: Can a poisoned catalyst be regenerated?

A5: Yes, in many instances, poisoned catalysts can be regenerated to restore their activity. The appropriate method for regeneration depends on the nature of the poison and the catalyst. Common methods include:

  • Thermal Treatment: Heating the catalyst in a stream of inert or reactive gas to desorb or decompose the poison.[1][4]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.[4]

  • Solvent Extraction: Utilizing a suitable solvent to extract the poisoning species.[4]

Troubleshooting Guides

Issue: The hydrogenation reaction is very slow or has stopped completely.

This is a common sign of catalyst poisoning, particularly from impurities in the starting material.

  • Possible Cause: Catalyst poisoning from impurities in the substrate, solvent, or hydrogen gas.

  • Troubleshooting Workflow:

G A Reaction Slows or Stops B Analyze Starting Materials & Solvents for Impurities (GC-MS, Elemental Analysis) A->B C Analyze Hydrogen Gas Purity (CO, S compounds) A->C D Impurities Detected? B->D C->D E Purify Reactants/Solvents (Distillation, Chromatography, Activated Carbon) D->E Yes F Use High-Purity Hydrogen or Gas Purifier D->F Yes H No Impurities Detected D->H No G Re-run Reaction with Purified Materials E->G F->G I Characterize Spent Catalyst (XPS, ICP-OES) H->I J Poison Identified on Catalyst? I->J K Implement Feedstock Purification or Guard Bed J->K Yes L Consider Catalyst Regeneration or Replacement J->L Yes M Review Reaction Conditions (Temp, Pressure, Agitation) J->M No

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

Data Presentation

Table 1: Quantitative Effects of Common Poisons on Hydrogenation Catalysts

Catalyst TypePoisonPoison ConcentrationEffect on Activity/YieldReference
Palladium (Pd) on CarbonThiophene (Sulfur)10 ppm>90% decrease in hydrogenation rate of phenylacetylene[5]
Palladium (Pd) on CarbonThiophene (Sulfur)50 ppmComplete deactivation[5]
Platinum (Pt) on AluminaPyridine (Nitrogen)100 ppm~50% decrease in cyclohexene (B86901) hydrogenation rate[6]
Nickel (Ni)Cysteine (Sulfur)5 mMSignificant inhibition of cyclohexene hydrogenation[7]
Palladium (Pd)1-Butanethiol (Sulfur)1.0 MPaProgressive deactivation with increasing sulfur content[8]

Experimental Protocols

Protocol 1: General Procedure for Solvent Purification

This protocol describes a general method for purifying common organic solvents to remove potential catalyst poisons.

  • Initial Treatment: Stir the solvent with a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) for several hours to remove water.

  • Removal of Peroxides (for ethers): Pass the solvent through a column of activated alumina.

  • Removal of Acidic/Basic Impurities: Wash the solvent with a dilute aqueous solution of sodium bicarbonate (to remove acids) or a dilute aqueous solution of a weak acid like acetic acid (to remove bases) in a separatory funnel. Follow with several washes with deionized water.

  • Distillation: Distill the solvent under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction that boils at the correct temperature.

  • Storage: Store the purified solvent over molecular sieves in a sealed container under an inert atmosphere.

Protocol 2: Catalyst Characterization by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This protocol outlines the general steps for analyzing a spent catalyst for metal contaminants.

  • Sample Preparation:

    • Carefully recover the spent catalyst from the reaction mixture by filtration.

    • Wash the catalyst with a suitable solvent to remove any adsorbed organic material.

    • Dry the catalyst in a vacuum oven at a low temperature.

    • Accurately weigh a small amount of the dried catalyst (e.g., 10-50 mg).

  • Digestion:

    • Place the weighed catalyst in a Teflon digestion vessel.

    • Add a mixture of high-purity acids (e.g., nitric acid, hydrochloric acid, and hydrofluoric acid). The exact acid mixture will depend on the catalyst support and the suspected metals.

    • Heat the mixture in a microwave digestion system or on a hot plate in a fume hood until the catalyst is completely dissolved.

  • Dilution:

    • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. Further dilutions may be necessary to bring the analyte concentrations within the linear range of the instrument.

  • Analysis:

    • Prepare a series of calibration standards containing known concentrations of the elements of interest.

    • Analyze the calibration standards and the prepared sample solution using an ICP-OES instrument according to the manufacturer's instructions.

    • The instrument will measure the emission intensity of each element at its characteristic wavelength, which is then used to calculate the concentration of each metal in the original catalyst sample.

Protocol 3: Catalyst Regeneration by Thermal Treatment

This protocol provides a general procedure for regenerating a catalyst deactivated by coking or strongly adsorbed volatile poisons.

  • Catalyst Recovery and Preparation:

    • Recover the spent catalyst by filtration and wash it with a solvent to remove residual reactants and products.

    • Dry the catalyst under vacuum.

  • Thermal Treatment Setup:

    • Place the dried catalyst in a quartz tube furnace.

    • Establish a controlled flow of an inert gas (e.g., nitrogen or argon) through the tube.

  • Heating Program:

    • Slowly ramp the temperature of the furnace to a predetermined regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and the nature of the poison.

    • Hold the catalyst at this temperature for a set period (e.g., 2-4 hours) to allow for the desorption or decomposition of the poison.

    • For coke removal, a dilute stream of air or oxygen in an inert gas can be slowly introduced during the heating process to burn off the carbonaceous deposits. This must be done with extreme care as the process can be exothermic.

  • Cooling and Passivation:

    • After the treatment, cool the catalyst down to room temperature under a flow of inert gas.

    • For pyrophoric catalysts, it may be necessary to passivate the surface by introducing a small, controlled amount of oxygen into the inert gas stream before exposing it to air.

Mandatory Visualizations

G cluster_0 Catalyst Surface Active Site Active Site Poison Molecule Poison Molecule Poison Molecule->Active Site Strongly Binds & Blocks Reactant Molecule Reactant Molecule Reactant Molecule->Active Site Binds for Reaction

Caption: Mechanism of catalyst poisoning by active site blocking.

G A Start with Purified Reactants & Solvents D Perform Reaction A->D B Use High-Purity Hydrogen Gas B->D C Consider a Guard Bed for Feedstock C->D E Monitor Reaction Progress D->E F Reaction Proceeds as Expected E->F Successful G Reaction Slows or Stops E->G Problem Occurs H Troubleshoot (See Troubleshooting Guide) G->H

References

Technical Support Center: Minimizing Byproducts in Fragrance Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of fragrance compounds.

Troubleshooting Guides

Issue 1: Low Yield and Significant Byproduct Formation in Aldol Condensation for α-Hexylcinnamaldehyde (Jasmonal analog) Synthesis

Question: I am attempting to synthesize an α-alkyl cinnamaldehyde (B126680) via a crossed Aldol condensation between an aliphatic aldehyde and benzaldehyde. My final product is a complex mixture with a low yield of the desired fragrance compound. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and the formation of multiple byproducts are common issues in crossed Aldol condensations, primarily due to the self-condensation of the enolizable aliphatic aldehyde.[1][2] In the industrial synthesis of similar compounds like jasmonal, a key byproduct is the enone resulting from the self-condensation of two molecules of the aliphatic aldehyde (e.g., heptanal).[1][2]

Troubleshooting Steps:

  • Catalyst Selection: Traditional stoichiometric base catalysts (e.g., NaOH, KOH) can promote self-condensation.[1][2] Consider using a heterogeneous catalyst, such as a magnesium-aluminum mixed oxide, which can offer higher selectivity for the crossed-condensation product.[1][2]

  • Reaction Technology: Transitioning from a batch reactor to a continuous flow setup can significantly improve selectivity and yield.[1][2] A fixed-bed reactor with your chosen heterogeneous catalyst allows for precise control over reaction time and temperature, minimizing the residence time where byproducts can form.[1][2]

  • Reaction Conditions:

    • Stoichiometry: Use a slight excess of benzaldehyde, as it cannot enolize and therefore cannot undergo self-condensation.

    • Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to the formation of degradation byproducts, such as phenolic resins in similar reactions.[1] A systematic temperature screening is recommended.

    • Solvent: The choice of solvent can influence reaction pathways. Consider less polar, aprotic solvents to disfavor the enolate formation of the aliphatic aldehyde. Green solvents are also an environmentally benign option to explore.[3][4]

Issue 2: Formation of Positional Isomers and Oxidation Byproducts in Terpene Cyclization

Question: During the acid-catalyzed cyclization of a terpene precursor (e.g., pseudoionone (B86502) to ionones), I am observing a mixture of α-, β-, and γ-isomers, along with some undesired oxidation products. How can I improve the selectivity towards a single isomer and prevent oxidation?

Answer:

The formation of various isomers in terpene cyclization is highly dependent on the reaction conditions, particularly the choice of acid catalyst.[5] Oxidation byproducts can arise from the instability of intermediates or the final products in the presence of air and acid.

Troubleshooting Steps:

  • Catalyst and Reagent Control:

    • Acid Choice: The type and strength of the acid catalyst are critical for directing the cyclization pathway. For instance, in ionone (B8125255) synthesis, different acids favor different isomers:

      • H₃PO₄ often favors the α-ionone.[5]

      • H₂SO₄ tends to yield more β-ionone.[5]

      • BF₃·OEt₂ can be used to promote the formation of γ-ionone.[5]

    • Biocatalysis: Consider using enzymes (biocatalysis) for highly selective reactions.[3][4][6] This can significantly reduce the formation of unwanted isomers and byproducts by providing a specific reaction environment.[3][4][6]

  • Control of Reaction Environment:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of sensitive compounds.

    • Temperature Control: Maintain a consistent and optimized temperature. Side reactions and rearrangements are often highly sensitive to temperature fluctuations.

  • Purification Method:

    • Employ careful chromatographic separation to isolate the desired isomer.

    • Consider derivatization of the product mixture to facilitate separation, followed by regeneration of the desired fragrance compound.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using flow chemistry to minimize byproducts in fragrance synthesis?

A1: Flow chemistry offers several advantages for minimizing byproducts:

  • Precise Control: It allows for tight control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to favor the desired reaction pathway.[1]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to more uniform reaction conditions and fewer "hot spots" that can cause byproduct formation.[3]

  • Enhanced Safety: Reactions involving hazardous intermediates or reagents can be performed more safely on a smaller scale within a continuous flow system.[6]

  • Increased Selectivity and Yield: By optimizing conditions and minimizing residence time, the formation of byproducts from side reactions or degradation can be significantly reduced, leading to higher selectivity and overall yield. For example, a two-step flow synthesis of raspberry ketone methyl ether achieved a 75% overall yield.[2]

Q2: How can "green chemistry" principles be applied to reduce waste and byproducts in fragrance production?

A2: Green chemistry provides a framework for designing chemical processes that minimize waste and environmental impact.[3][4][6] Key principles applicable to fragrance synthesis include:

  • Atom Economy: Designing syntheses where the maximum proportion of starting materials is incorporated into the final product, thus reducing waste.[7]

  • Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste, as catalysts are used in small amounts and can be recycled.[3][4] Biocatalysis, using enzymes, is particularly effective for high selectivity.[3][6]

  • Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids can reduce pollution and simplify purification.[3][4] Supercritical CO₂ extraction, for example, can achieve over 95% extraction efficiency for certain compounds, leaving fewer residues.[4]

  • Energy Efficiency: Utilizing methods like microwave-assisted synthesis can shorten reaction times and reduce energy consumption, which may also decrease the opportunity for thermal degradation and byproduct formation.[6][8]

Q3: What role does the starting material play in byproduct formation?

A3: The choice and purity of starting materials are critical.

  • Renewable Feedstocks: Using renewable starting materials, such as those derived from biomass, is a key principle of green chemistry.[4]

  • Upcycled Ingredients: Employing byproducts from other industries (e.g., citrus peels from the juice industry, wood shavings from the lumber industry) as starting materials can be a sustainable approach.[9]

  • Purity: Impurities in starting materials can act as catalysts for side reactions or be carried through the synthesis to contaminate the final product. Using highly pure starting materials is essential for minimizing byproducts.

Data Presentation

Table 1: Comparison of Yields in Batch vs. Flow Synthesis for Selected Fragrance Compounds

Fragrance CompoundSynthesis MethodCatalystYieldReference
Raspberry KetoneTwo-step FlowRaney Nickel91%[2]
Raspberry Ketone Methyl EtherTwo-step FlowRaney Nickel94%[2]
Raspberry Ketone Methyl EtherCombined Two-step FlowRaney Nickel75% (overall)[2]
α-Hexylcinnamaldehyde analogBatchStoichiometric BaseOften low, with significant byproducts[1][2]
α-Hexylcinnamaldehyde analogFlow (Fixed-Bed Reactor)Mg-Al Mixed OxideHigher selectivity, reduced byproducts[1][2]

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of Raspberry Ketone

This protocol is based on the two-step synthesis described by Kappe and co-workers.[2]

Step 1: Aldol Condensation to form 4-(4-hydroxyphenyl)but-3-en-2-one

  • Reagent Preparation: Prepare a solution of 4-hydroxybenzaldehyde (B117250) and acetone (B3395972) in a suitable solvent.

  • Flow Setup: Pump the reagent solution through a heated reactor coil containing a solid base catalyst.

  • Reaction Conditions:

    • Temperature: Optimize between 60-100°C.

    • Residence Time: Adjust the flow rate to achieve a residence time of 10-30 minutes.

  • Work-up: The output stream is cooled and the solvent is removed under reduced pressure to yield the intermediate enone. The reported yield for similar reactions is in the range of 78-90%.[1]

Step 2: Selective Hydrogenation to Raspberry Ketone

  • Reagent Preparation: Dissolve the intermediate enone from Step 1 in a suitable solvent (e.g., ethanol).

  • Flow Setup: Pump the solution through a packed-bed reactor containing Raney nickel as the catalyst, under a hydrogen atmosphere.

  • Reaction Conditions:

    • Hydrogen Pressure: 10-30 bar.

    • Temperature: 50-80°C.

  • Work-up: The output stream is collected, and the solvent is evaporated to yield the final product, raspberry ketone. The reported yield for this step is 91%.[2]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Continuous Flow Reaction cluster_analysis Analysis & Purification A Aldehyde (e.g., Benzaldehyde) Pump Syringe Pump B Ketone/Aldehyde (e.g., Heptanal) C Solvent Reactor Heated Fixed-Bed Reactor with Catalyst Pump->Reactor Reactants BPR Back Pressure Regulator Reactor->BPR Crude Product Collection Product Collection BPR->Collection Analysis GC-MS Analysis Collection->Analysis Purification Distillation/ Chromatography Analysis->Purification Impure Product Final Pure Fragrance Purification->Final Byproduct Byproducts Purification->Byproduct troubleshooting_logic Start High Byproduct Formation Observed Q_Reaction Reaction Type? Start->Q_Reaction Condensation Aldol Condensation Q_Reaction->Condensation Condensation Cyclization Terpene Cyclization Q_Reaction->Cyclization Cyclization Other Other Q_Reaction->Other Other Sol_Condensation1 Switch to Heterogeneous Catalyst (e.g., Mg-Al Oxide) Condensation->Sol_Condensation1 Sol_Condensation2 Implement Continuous Flow Reactor Condensation->Sol_Condensation2 Sol_Cyclization1 Screen Acid Catalysts (H3PO4, H2SO4, BF3) Cyclization->Sol_Cyclization1 Sol_Cyclization2 Use Inert Atmosphere (N2 or Ar) Cyclization->Sol_Cyclization2 Sol_Cyclization3 Consider Biocatalysis for Selectivity Cyclization->Sol_Cyclization3 Sol_General Optimize Temp, Solvent, & Stoichiometry Other->Sol_General

References

Refining purification protocols for high-purity cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for high-purity cis-2-tert-Butylcyclohexanol. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude 2-tert-butylcyclohexanol (B1585498)?

A1: The most common impurity is the trans-2-tert-butylcyclohexanol isomer, which forms alongside the desired cis isomer during synthesis.[1][2] Other potential impurities include unreacted starting material, such as 2-tert-butylphenol (B146161), and byproducts from the synthesis, like 2-tert-butylcyclohexanone.[1]

Q2: What are the most effective methods for separating cis- and trans-2-tert-butylcyclohexanol isomers?

A2: The most common and effective laboratory-scale methods are fractional crystallization and column chromatography.[3] The choice between these methods depends on the scale of the separation, the initial isomer ratio, and the desired final purity.[3] For industrial-scale separation, precision fractional distillation can also be employed, though the close boiling points of the isomers make this challenging.[4][5]

Q3: Why is the separation of these isomers so challenging?

A3: The cis and trans isomers are diastereomers with the same molecular weight and similar chemical properties.[3] This results in only slight differences in their physical properties, such as polarity and solubility, which purification techniques must exploit.[3] The cis isomer, with its axial hydroxyl group, is slightly more polar, while the trans isomer is generally more stable.

Q4: How can I monitor the isomeric purity during the purification process?

A4: Gas Chromatography (GC) is a highly effective method for determining the cis:trans isomer ratio in your samples.[6][7] Thin-Layer Chromatography (TLC) can also be used for monitoring fractions during column chromatography, although distinguishing between the two isomers may require careful selection of the eluent system.

Troubleshooting Guide

Issue 1: Poor separation of isomers using column chromatography.

  • Potential Cause: The solvent system (eluent) may not have the optimal polarity to resolve the two isomers.

  • Suggested Solution: Systematically vary the eluent polarity. Start with a low polarity system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).[3] A slower flow rate can also improve separation by allowing for better equilibration between the stationary and mobile phases.

  • Potential Cause: The column may be overloaded with the sample mixture.

  • Suggested Solution: Ensure the amount of crude material is appropriate for the size of the column. As a general rule, the sample mass should be about 1-2% of the mass of the stationary phase (silica gel). The initial sample band applied to the column should be as narrow as possible.

Issue 2: Low yield after fractional crystallization.

  • Potential Cause: The cooling process was too rapid, causing the desired product to co-precipitate with impurities.

  • Suggested Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[3] Slow cooling encourages the formation of purer crystals.

  • Potential Cause: The chosen solvent is not ideal for recrystallization.

  • Suggested Solution: The ideal solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at low temperatures, while the undesired isomer remains more soluble at low temperatures. Experiment with different solvent systems. For the related 4-tert-butylcyclohexanol, 40% aqueous ethanol (B145695) or petroleum ether have been used effectively.[6][7]

Issue 3: The cis:trans ratio does not improve significantly after purification.

  • Potential Cause: The initial isomer ratio in the crude product is very low, making separation difficult.

  • Suggested Solution: Re-evaluate the synthesis method. Certain catalytic hydrogenation conditions, for instance using a Raney nickel-iron catalyst in the presence of 2-tert-butylcyclohexyl acetate, can produce a crude mixture with a high cis:trans ratio of up to 95:5, simplifying subsequent purification.[1][2]

Quantitative Data Summary

The following table summarizes the achievable purity and isomer ratios for 2-tert-butylcyclohexanol and related compounds using different synthesis and purification methods.

MethodStarting MaterialResulting Product/Isomer RatioPurityReference
Catalytic Hydrogenation (Raney Ni/Fe, 2-tert-butylcyclohexyl acetate)2-tert-Butylphenolcis:trans 2-tert-Butylcyclohexanol ratio of 95:5Crude[1]
Catalytic Hydrogenation (Raney Ni, untreated)2-tert-Butylphenolcis:trans 2-tert-Butylcyclohexanol ratio of 80:20Crude[1]
Reduction with Iridium Catalyst4-tert-Butylcyclohexanone95.8–96.2% cis-4-tert-butylcyclohexanol, 3.8-4.2% trans isomerCrude[6]
Recrystallization from 40% Aqueous EthanolCrude cis-4-tert-butylcyclohexanol>99% pure cis-4-tert-butylcyclohexanol>99%[6]
Recrystallization from Petroleum EtherCrude trans-4-tert-butylcyclohexanol99.3% trans alcohol, 0.3% cis alcohol, 0.4% ketone~99%[7]

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol is designed to separate the cis and trans isomers by exploiting the slightly higher polarity of the cis isomer.

  • Column Preparation:

    • Select a glass column appropriate for the amount of material to be separated.

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring the packing is uniform and free of air bubbles.

  • Sample Preparation and Loading:

    • Dissolve the crude isomeric mixture in a minimal amount of the initial chromatography eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample to the top of the silica gel bed.

    • Allow the solvent to absorb into the silica until the top surface is just moist.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer is expected to elute first.

    • Collect fractions and monitor their composition using TLC or GC.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[3]

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Fractional Crystallization

This protocol takes advantage of differences in solubility between the isomers to enrich the less soluble isomer.

  • Dissolution:

    • Place the crude isomeric mixture in an Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., petroleum ether or aqueous ethanol) and gently heat the mixture while stirring until the solid just dissolves.[3] Avoid adding excessive solvent.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals. The resulting solid will be enriched in the less soluble isomer.

  • Analysis:

    • Analyze the purity of the crystals and the composition of the mother liquor by GC to determine the effectiveness of the separation.

Visualizations

Purification_Workflow Crude Crude Product (cis/trans mixture) Analysis1 GC Analysis (Determine cis:trans ratio) Crude->Analysis1 HighCis Ratio > 90% cis? Analysis1->HighCis High cis LowCis Ratio < 90% cis? Analysis1->LowCis Low cis Crystallization Fractional Crystallization HighCis->Crystallization Yes Chromatography Column Chromatography LowCis->Chromatography Yes ReSynthesis Re-evaluate Synthesis (Optimize for high cis) LowCis->ReSynthesis Consider Analysis2 GC Analysis of Crystals Crystallization->Analysis2 MotherLiquor Mother Liquor (Enriched in trans) Crystallization->MotherLiquor Analysis3 GC Analysis of Fractions Chromatography->Analysis3 TransFractions trans-rich Fractions Chromatography->TransFractions Early Fractions Analysis2->Chromatography Purity Not OK PureCis High-Purity cis-Isomer Analysis2->PureCis Purity OK Analysis3->PureCis Combine Pure Fractions

Caption: Purification and troubleshooting workflow for this compound.

Synthesis_Pathway Start 2-tert-Butylphenol Reaction Catalytic Hydrogenation (e.g., H₂, Raney Ni/Fe) Start->Reaction Mix Crude Product Mixture Reaction->Mix cis This compound (Axial -OH, More Polar) Mix->cis Major Product (Kinetic Control) trans trans-2-tert-Butylcyclohexanol (Equatorial -OH, Less Polar) Mix->trans Minor Product

Caption: Synthesis pathway leading to cis and trans isomers.

References

Validation & Comparative

Differentiating Stereoisomers: A Comparative Guide to cis- and trans-2-tert-butylcyclohexanol using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical aspect of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful and readily available technique for the unambiguous differentiation of diastereomers. This guide provides a detailed comparison of cis- and trans-2-tert-butylcyclohexanol, supported by experimental data and protocols, to facilitate their differentiation.

The key to distinguishing between the cis and trans isomers of 2-tert-butylcyclohexanol (B1585498) lies in the conformational rigidity imposed by the bulky tert-butyl group and its influence on the ¹H NMR spectrum, especially on the proton attached to the carbon bearing the hydroxyl group (H-1). The large steric demand of the tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation where this substituent occupies an equatorial position. This conformational locking leads to distinct chemical shifts and coupling constants for the H-1 proton in each isomer.

Comparative ¹H NMR Data

The differentiation between the two isomers is primarily based on the chemical shift (δ) and the coupling constants (J) of the H-1 proton. In the trans isomer, the hydroxyl group is in an equatorial position, which places the H-1 proton in an axial orientation. This axial proton exhibits large axial-axial (J_ax-ax) couplings with the adjacent axial protons. Conversely, in the cis isomer, the hydroxyl group is axial, resulting in an equatorial H-1 proton, which shows smaller equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) couplings.

IsomerH-1 PositionExpected Chemical Shift (δ) of H-1 (ppm)Expected Multiplicity of H-1Expected Coupling Constants (J) for H-1 (Hz)
trans-2-tert-butylcyclohexanol AxialBroader, downfield signal (~3.5 - 4.0)Triplet of triplets or multipletOne large J_ax-ax ≈ 10-12 Hz, smaller J_ax-eq ≈ 4-5 Hz
cis-2-tert-butylcyclohexanol EquatorialSharper, upfield signal (~4.0 - 4.5)Multiplet or broad singletSmaller J_eq-ax and J_eq-eq ≈ 2-5 Hz

Experimental Protocol

This section outlines a standard procedure for the preparation and ¹H NMR analysis of cis- and trans-2-tert-butylcyclohexanol samples.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 2-tert-butylcyclohexanol isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

2. NMR Data Acquisition:

  • The ¹H NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

  • A standard single-pulse experiment is typically sufficient.

  • Key acquisition parameters to consider:

    • Spectral Width: A sweep width of approximately 12-15 ppm is generally adequate.

    • Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

    • Pulse Width: A 30° or 45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Measure the chemical shifts and coupling constants of the relevant signals, particularly the H-1 proton.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for distinguishing between cis- and trans-2-tert-butylcyclohexanol based on their ¹H NMR data.

G Workflow for Isomer Differentiation A Acquire 1H NMR Spectrum B Identify H-1 Signal (proton on carbon with OH) A->B C Analyze Chemical Shift (δ) and Multiplicity B->C D Measure Coupling Constants (J) B->D E Broad, Downfield Signal (~3.5-4.0 ppm) Triplet of Triplets/Multiplet C->E Observation F Sharp, Upfield Signal (~4.0-4.5 ppm) Multiplet/Broad Singlet C->F Observation G Large Coupling Constant (J ≈ 10-12 Hz) D->G Measurement H Small Coupling Constants (J ≈ 2-5 Hz) D->H Measurement I trans-2-tert-butylcyclohexanol (H-1 is axial) E->I J This compound (H-1 is equatorial) F->J G->I H->J

Caption: A flowchart illustrating the process of differentiating cis- and trans-2-tert-butylcyclohexanol using ¹H NMR spectroscopy.

Comparative Stability of Cis- vs. Trans-2-tert-Butylcyclohexanol: A Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereochemistry, the conformational preferences of substituted cyclohexanes are a cornerstone of understanding molecular stability and reactivity. This guide provides a comparative analysis of the stability of cis- and trans-2-tert-Butylcyclohexanol, leveraging experimental data and theoretical principles to elucidate the energetic differences between these two diastereomers. For researchers and professionals in drug development, a nuanced understanding of such conformational biases is critical for designing molecules with specific three-dimensional structures and predictable pharmacological activities.

The stability of substituted cyclohexanes is primarily dictated by the minimization of steric strain, particularly the avoidance of 1,3-diaxial interactions. The tert-butyl group, with its significant steric bulk, exhibits a strong preference for the equatorial position in a cyclohexane (B81311) chair conformation. This preference, quantified by its A-value, serves as an anchor in determining the most stable conformation of disubstituted cyclohexanes like 2-tert-butylcyclohexanol.

Conformational Equilibrium

The principal determinant of stability for cis- and trans-2-tert-butylcyclohexanol is the conformational equilibrium of their respective chair forms. The bulky tert-butyl group is so large that it will almost exclusively occupy the equatorial position, effectively "locking" the conformation of the cyclohexane ring.

In trans-2-tert-butylcyclohexanol , the most stable chair conformation allows both the tert-butyl group and the hydroxyl group to reside in equatorial positions. This arrangement minimizes steric hindrance, resulting in a lower overall energy state.

For cis-2-tert-butylcyclohexanol , the chair conformation with the tert-butyl group in the equatorial position necessitates that the hydroxyl group occupies an axial position. This leads to unfavorable 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on the same side of the ring, thereby increasing the steric strain and the overall energy of the molecule. Consequently, trans-2-tert-butylcyclohexanol is the more stable isomer.

Quantitative Stability Analysis

The energy difference between the cis and trans isomers can be estimated using conformational analysis principles, particularly the concept of A-values. The A-value of a substituent is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.

ParameterThis compoundTrans-2-tert-Butylcyclohexanol
Most Stable Conformation tert-Butyl (equatorial), OH (axial)tert-Butyl (equatorial), OH (equatorial)
Major Steric Interactions 1,3-diaxial interactions of axial OHGauche interaction between equatorial t-Bu and OH
Estimated ΔG° (kcal/mol) ~0.95 (less stable)0 (more stable reference)
Estimated Enthalpy of Formation Higher (less stable)Lower (more stable)

Note: The ΔG° value for the cis isomer is an estimation based on the A-value of the hydroxyl group (~0.95 kcal/mol), representing the energy cost of it being in the axial position. The gauche interaction in the trans isomer is considered to be significantly less destabilizing than the 1,3-diaxial interactions in the cis isomer.

Experimental Protocols

The relative stabilities of cis- and trans-2-tert-butylcyclohexanol can be determined experimentally through various techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and calorimetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Constant Determination

Objective: To determine the equilibrium constant (K_eq) between the two chair conformers of this compound and to confirm the fixed conformation of the trans isomer.

Methodology:

  • Sample Preparation: Prepare separate NMR samples of high-purity cis- and trans-2-tert-butylcyclohexanol in a suitable deuterated solvent (e.g., CDCl₃) in standard 5 mm NMR tubes.

  • ¹H NMR Spectroscopy:

    • Acquire ¹H NMR spectra for both isomers at room temperature.

    • For the trans isomer, the spectrum is expected to show sharp signals consistent with a single, locked conformation (diequatorial). The coupling constant of the proton on the carbon bearing the hydroxyl group (H-1) with the adjacent proton (H-2) is expected to be large (typically > 8 Hz), indicative of a trans-diaxial relationship in the alternate, less stable conformer, which is not significantly populated. The observed coupling will be for the diequatorial conformer.

    • For the cis isomer, the spectrum will show signals that are a weighted average of the two rapidly interconverting chair conformers. The coupling constant of H-1 with H-2 will be an average of the coupling constants of the two conformers.

  • Low-Temperature ¹H NMR:

    • To slow down the chair-flip of the cis isomer, acquire spectra at progressively lower temperatures until the signals for the two conformers begin to decoalesce.

    • At a sufficiently low temperature, the signals for the equatorial-tert-butyl/axial-OH and axial-tert-butyl/equatorial-OH conformers may be resolved.

  • Data Analysis:

    • Integrate the signals corresponding to each conformer of the cis isomer at low temperature to determine their relative populations.

    • Calculate the equilibrium constant (K_eq) using the formula: K_eq = [equatorial-tert-butyl conformer] / [axial-tert-butyl conformer].

    • Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Calorimetry for Enthalpy of Isomerization

Objective: To measure the enthalpy difference (ΔH°) between the cis and trans isomers.

Methodology:

  • Heat of Combustion:

    • Accurately weigh samples of pure cis- and trans-2-tert-butylcyclohexanol.

    • Using a bomb calorimeter, measure the heat of combustion for each isomer.

    • The difference in the heats of combustion will correspond to the difference in their enthalpies of formation, and thus the enthalpy difference between the isomers. The more stable isomer will release less heat upon combustion.

  • Isomerization Calorimetry:

    • If a suitable catalyst for the isomerization between the cis and trans isomers is available, a direct measurement of the enthalpy of isomerization can be performed.

    • A solution of one isomer is placed in a reaction calorimeter.

    • The catalyst is added to initiate the isomerization, and the heat evolved or absorbed during the equilibration is measured. This directly gives the enthalpy of isomerization (ΔH°_iso).

Visualization of Conformational Equilibrium

The conformational equilibrium for both isomers can be visualized to better understand the steric interactions at play.

G cluster_trans trans-2-tert-Butylcyclohexanol cluster_cis This compound trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip cis_eq_ax Equatorial t-Bu, Axial OH (More Stable) cis_ax_eq Axial t-Bu, Equatorial OH (Less Stable) cis_eq_ax->cis_ax_eq Ring Flip

Conformational equilibria of cis- and trans-2-tert-Butylcyclohexanol.

Conformational Energy Landscape of cis-2-tert-Butylcyclohexanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity, physical properties, and biological activity. In drug design and development, understanding the three-dimensional structure of a molecule is critical for predicting its interaction with biological targets. This guide provides a detailed computational and experimental comparison of the conformers of cis-2-tert-butylcyclohexanol, a sterically hindered cyclohexane (B81311) derivative. Due to significant steric strain, this molecule presents an interesting case where non-chair conformations may play a significant role.

Conformational Isomers of this compound

This compound can exist in several conformations, primarily as two distinct chair forms that interconvert via a ring-flip, and potentially as a more flexible twist-boat conformation. The bulky tert-butyl group and the hydroxyl group at adjacent positions create significant steric interactions that dictate the relative stability of these conformers.

The two chair conformations are:

  • Chair Conformer 1 (Axial OH, Equatorial t-Bu): The hydroxyl group is in an axial position, and the tert-butyl group is in an equatorial position.

  • Chair Conformer 2 (Equatorial OH, Axial t-Bu): The hydroxyl group is in an equatorial position, and the tert-butyl group is in an axial position.

Due to the large steric bulk of the tert-butyl group, a third conformation, the twist-boat , becomes a plausible and potentially stable alternative to alleviate the severe 1,3-diaxial interactions present in one of the chair forms.

Comparative Energy Analysis

The relative energies of the conformers are estimated based on the principles of steric strain, particularly the energetic penalty associated with axial substituents (A-values). The A-value for a tert-butyl group is approximately 5.0 kcal/mol, while for a hydroxyl group it is about 0.7 kcal/mol. In cis-1,2-disubstituted cyclohexanes, both chair conformations will have one axial and one equatorial substituent.

Table 1: Estimated Relative Steric Strain Energies of this compound Conformers

ConformerAxial Substituent(s)Equatorial Substituent(s)Estimated Relative Energy (kcal/mol)Stability Ranking
Chair 1OHt-Bu~0.7Most Stable Chair
Chair 2t-BuOH~5.0Least Stable Chair
Twist-Boat-Both groups in pseudo-equatorial positionsPotentially lower than Chair 2Intermediate

The significant energy penalty of placing a tert-butyl group in an axial position renders Chair Conformer 2 highly unstable.[1] Consequently, this compound is expected to exist predominantly in the chair conformation with an axial hydroxyl group and an equatorial tert-butyl group. However, in highly sterically congested molecules like cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is found to be more stable than the chair form with an axial tert-butyl group.[2][3] This suggests that a twist-boat conformation for this compound could also be a significant contributor to the conformational equilibrium, likely being more stable than the chair form with an axial tert-butyl group.

Experimental and Computational Protocols

To quantitatively determine the energy differences between the conformers, a combination of computational modeling and experimental techniques is employed.

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations provide a robust method for determining the geometries and relative energies of conformers.

  • Initial Structure Generation: The 3D structures of the two chair conformers and the twist-boat conformer of this compound are built using a molecular modeling program.

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This process finds the lowest energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: The relative Gibbs free energies of the conformers are calculated by comparing their total energies, including thermal corrections. This allows for the determination of the most stable conformer and the energy differences between them.

Experimental NMR Spectroscopy Protocol

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying conformational equilibria.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated dichloromethane (B109758) or toluene).

  • Low-Temperature NMR: 1H NMR spectra are acquired at a range of low temperatures. As the temperature is lowered, the rate of ring-flipping between the chair conformers slows down, and if slow enough on the NMR timescale, separate signals for each conformer can be observed.

  • Signal Integration: The relative populations of the conformers at a given temperature are determined by integrating the signals corresponding to each species.

  • Thermodynamic Analysis: The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K), which is the ratio of the conformer populations, using the equation ΔG° = -RTlnK.

  • J-Coupling Analysis: The vicinal coupling constants (3JHH) between adjacent protons in the cyclohexane ring are highly dependent on the dihedral angle between them. By analyzing the coupling constants of the methine proton attached to the hydroxyl-bearing carbon, the axial or equatorial orientation of this proton, and thus the conformation of the ring, can be determined.

Conformational Equilibrium Visualization

The following diagram illustrates the conformational equilibrium of this compound, highlighting the relative energy levels of the major conformers.

G C1 Lowest Energy TB Intermediate Energy C1->TB ΔG ~ moderate C2 Highest Energy TB->C2 ΔG ~ small

Caption: Conformational equilibrium of this compound.

References

A Comparative Guide to Catalytic Systems for Cis-Selective Alkyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective conversion of alkynes to cis-alkenes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules with specific stereochemistry, including pharmaceuticals, agrochemicals, and natural products. The choice of the catalytic system is paramount to achieving high yields and, most importantly, high cis-selectivity, while avoiding over-reduction to the corresponding alkane. This guide provides an objective comparison of various catalytic systems for the cis-selective hydrogenation of alkynes, supported by experimental data, and includes detailed experimental protocols for key methodologies.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems in the cis-selective hydrogenation of alkynes. Diphenylacetylene (B1204595) is used as a common substrate for comparison where data is available, supplemented with data from other internal alkynes to illustrate the catalyst's effectiveness.

Catalytic SystemSubstrateConversion (%)cis-Alkene Selectivity (%)cis:trans RatioKey Reaction Conditions
Lindlar's Catalyst Diphenylacetylene10085-H₂ (1 atm), Ethanol (B145695), 50°C, 4-6 h[1]
Internal Alkynes>95>95-H₂ (1 atm), Room Temp., Various Solvents[1]
P-2 Nickel + Ethylenediamine (B42938) Hex-3-yne95.1-100:1 to 200:1H₂ (1 atm), Ethanol, 20-25°C[1]
NiCo Nanoparticles/MC Diphenylacetylene71.587.1-NaBH₄, Methanol, 50°C, 4 h[2][3]
PtSn Intermetallic Nanoparticles Diphenylacetylene79.891-H₂ (pressure not specified), 110°C[4]
Diimide (N₂H₂) General AlkynesHighHigh (syn-addition)Predominantly cisIn situ generation (e.g., hydrazine (B178648) and H₂O₂)[1]

Signaling Pathways and Experimental Workflows

A general experimental workflow for comparing the efficacy of different catalytic systems in the cis-selective hydrogenation of an alkyne is depicted below. This workflow outlines the key steps from reaction setup to product analysis, allowing for a systematic evaluation of catalyst performance.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis start Start substrate Prepare Alkyne Solution start->substrate catalyst Prepare Catalyst System start->catalyst setup Assemble Reaction Vessel substrate->setup catalyst->setup hydrogenate Introduce Hydrogen Source setup->hydrogenate monitor Monitor Reaction Progress (TLC/GC) hydrogenate->monitor workup Quench and Work-up monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify analyze Analyze Product (NMR, GC-MS) purify->analyze end End analyze->end

A generalized workflow for comparing catalytic systems in cis-selective alkyne hydrogenation.

Experimental Protocols

Detailed methodologies for the cis-selective hydrogenation of diphenylacetylene using three different catalytic systems are provided below. These protocols are designed to be clear and reproducible for researchers.

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol describes the partial hydrogenation of diphenylacetylene to cis-stilbene (B147466) using a commercially available Lindlar catalyst.[1][5][6]

Materials:

  • Diphenylacetylene

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Ethanol, anhydrous

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Filtration apparatus (e.g., Büchner funnel or a pad of Celite®)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine diphenylacetylene (e.g., 1 mmol, 178 mg) and Lindlar's catalyst (e.g., 10-20 mg, ~5-10 mol% Pd).

  • Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.

  • Solvent Addition: Add anhydrous ethanol (e.g., 10 mL) to the flask via a syringe.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 50°C)[1]. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate pure cis-stilbene.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst with Ethylenediamine

This protocol details the in-situ preparation and use of a P-2 nickel boride catalyst, modified with ethylenediamine for high cis-selectivity.[1]

Materials:

  • Diphenylacetylene

  • Nickel(II) acetate (B1210297) tetrahydrate

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ethylenediamine

  • Ethanol, anhydrous

  • Hydrogenation flask with a magnetic stir bar

  • Hydrogen source (e.g., Brown² hydrogenator or balloon)

Procedure:

  • Catalyst Preparation (in situ):

    • In a hydrogenation flask, dissolve nickel(II) acetate tetrahydrate (e.g., 0.5 mmol) in anhydrous ethanol.

    • Purge the flask with hydrogen.

    • In a separate flask, prepare a solution of sodium borohydride (e.g., 0.5 mmol) in ethanol.

    • With vigorous stirring, add the sodium borohydride solution to the nickel salt solution. A black precipitate of P-2 nickel will form.

  • Modifier Addition: Add ethylenediamine (e.g., 1.5-2.0 mmol) to the freshly prepared catalyst suspension.

  • Substrate Addition: Add a solution of diphenylacetylene (e.g., 1 mmol) in ethanol to the reaction flask.

  • Hydrogenation: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature (20-25°C).

  • Reaction Monitoring: Monitor the reaction by TLC or GC.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and flush with an inert gas. Filter the mixture to remove the catalyst, and concentrate the filtrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Reduction using Diimide (In-situ Generation)

This protocol describes the metal-free reduction of diphenylacetylene to cis-stilbene using diimide generated in situ from hydrazine and an oxidant.[7][8]

Materials:

  • Diphenylacetylene

  • Hydrazine hydrate (B1144303) or a sulfonylhydrazide (e.g., 2-nitrobenzenesulfonylhydrazide)

  • Oxidant (e.g., hydrogen peroxide or oxygen from the air)

  • Solvent (e.g., ethanol or dichloromethane)

  • Triethylamine (B128534) (if using a sulfonylhydrazide)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve diphenylacetylene (e.g., 1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Diimide Generation (Example using a sulfonylhydrazide):

    • Add 2-nitrobenzenesulfonylhydrazide (e.g., 2-4 mmol, 2-4 equivalents) to the solution.

    • Add triethylamine (e.g., 2-4 mmol, 2-4 equivalents) to the mixture. The in-situ generation of diimide will begin.

  • Reduction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC. These reactions can sometimes be slow, requiring several hours to reach completion.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield pure cis-stilbene.

References

A Comparative Analysis of the Reactivity of Cis- and Trans-2-tert-Butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the relative reactivity of cis- and trans-2-tert-butylcyclohexanol. The conformational differences imposed by the bulky tert-butyl group significantly influence the steric environment of the hydroxyl group, leading to distinct reactivity profiles in common organic reactions such as esterification and oxidation. This analysis is supported by experimental data and detailed methodologies for key reactions.

Conformational Analysis and Steric Hindrance

The tert-butyl group is a bulky substituent that strongly prefers the equatorial position in a cyclohexane (B81311) chair conformation to minimize steric strain, specifically 1,3-diaxial interactions. This conformational lock dictates the orientation of the hydroxyl group in the 2-position.

  • trans-2-tert-Butylcyclohexanol : In its most stable chair conformation, the tert-butyl group occupies an equatorial position. To be trans to the equatorial tert-butyl group, the hydroxyl group must also be in an equatorial position.

  • cis-2-tert-Butylcyclohexanol : To maintain the cis relationship with the equatorial tert-butyl group, the hydroxyl group is forced into an axial position.[1]

This fundamental difference in the spatial orientation of the hydroxyl group—equatorial in the trans isomer and axial in the cis isomer—is the primary factor governing their relative reactivity. The axial hydroxyl group in the cis isomer is generally more sterically hindered by the two axial hydrogens at C-4 and C-6.

Relative Reactivity in Key Reactions

The accessibility of the hydroxyl group plays a crucial role in its reaction kinetics. Here, we compare the reactivity of the two isomers in esterification and oxidation reactions.

Esterification, particularly acid-catalyzed Fischer esterification, is sensitive to steric hindrance around the alcohol. The reaction involves the nucleophilic attack of the alcohol on a protonated carboxylic acid.

The oxidation of a secondary alcohol to a ketone involves the removal of the hydrogen from the hydroxyl group and the hydrogen from the carbon bearing the hydroxyl group. The rate of this reaction can be influenced by steric factors.

Interestingly, for oxidation with chromic acid, the This compound (with the axial hydroxyl group) has been observed to react faster than the trans isomer.[1] This can be attributed to the relief of steric strain in the transition state. The axial hydroxyl group and the axial hydrogens on the same side of the ring are in close proximity, leading to some degree of steric strain. As the reaction proceeds towards the sp²-hybridized ketone, this strain is relieved, thus lowering the activation energy for the cis isomer.

Data Summary

The following table summarizes the key differences and relative reactivity of the two isomers.

PropertyThis compoundtrans-2-tert-ButylcyclohexanolRationale
Hydroxyl Group Position AxialEquatorialThe bulky tert-butyl group locks the ring with itself in the equatorial position.[3][4]
Relative Stability Less stableMore stableThe axial hydroxyl group in the cis isomer experiences some steric strain.[5]
Relative Rate of Esterification SlowerFasterThe equatorial -OH is more sterically accessible for nucleophilic attack.
Relative Rate of Oxidation FasterSlowerRelief of steric strain in the transition state for the oxidation of the axial alcohol.[1]

Experimental Protocols

Detailed methodologies for the esterification and oxidation of 2-tert-butylcyclohexanol (B1585498) are provided below. These are generalized protocols that can be adapted for comparing the two isomers.

Protocol 1: Fischer Esterification of 2-tert-Butylcyclohexanol

This protocol describes the acid-catalyzed esterification of 2-tert-butylcyclohexanol with acetic acid.

Materials:

  • cis- or trans-2-tert-butylcyclohexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 2-tert-butylcyclohexanol (1.0 eq), glacial acetic acid (3.0 eq), and a magnetic stir bar.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.[6][7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude ester.

  • The product can be purified by distillation or column chromatography.

Protocol 2: Oxidation of 2-tert-Butylcyclohexanol with Pyridinium Chlorochromate (PCC)

This protocol outlines the oxidation of 2-tert-butylcyclohexanol to 2-tert-butylcyclohexanone.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add PCC (1.5 eq) and an equal mass of silica gel to anhydrous dichloromethane.[8][9]

  • To this stirred suspension, add a solution of 2-tert-butylcyclohexanol (1.0 eq) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[8]

  • Upon completion, dilute the mixture with diethyl ether and filter through a short pad of Celite and silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and remove the solvent by rotary evaporation to obtain the crude 2-tert-butylcyclohexanone.

  • The product can be further purified by column chromatography.

Logical Relationships

The following diagrams illustrate the conformational differences between the isomers and the factors influencing their reactivity.

G cluster_isomers 2-tert-Butylcyclohexanol Isomers cluster_conformation Most Stable Conformation cluster_reactivity Relative Reactivity cis cis-Isomer cis_conf t-Bu: Equatorial -OH: Axial cis->cis_conf trans trans-Isomer trans_conf t-Bu: Equatorial -OH: Equatorial trans->trans_conf steric Steric Hindrance of -OH Group cis_conf->steric More Hindered strain Steric Strain Relief cis_conf->strain Higher Ground State Strain trans_conf->steric Less Hindered ester Esterification (cis < trans) oxidation Oxidation (cis > trans) steric->ester strain->oxidation

Caption: Factors influencing the reactivity of 2-tert-butylcyclohexanol isomers.

G start Start: 2-tert-Butylcyclohexanol Isomer dissolve Dissolve Isomer in Appropriate Solvent start->dissolve add_reagents Add Reactants (e.g., Acetic Acid or PCC) dissolve->add_reagents reaction React under Controlled Conditions (e.g., Reflux or RT) add_reagents->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor workup Aqueous Workup: Quench, Separate, Wash monitor->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify end Characterized Product purify->end

Caption: Generalized experimental workflow for reactions of 2-tert-butylcyclohexanol.

References

Navigating the NMR Landscape: A Comparative Guide to cis-2-tert-Butylcyclohexanol Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and reliable analytical data is the cornerstone of progress. This guide provides a comprehensive cross-referencing of Nuclear Magnetic Resonance (NMR) data for cis-2-tert-Butylcyclohexanol, comparing literature values with readily available predicted data to offer a valuable resource for spectral analysis and interpretation.

This comparison guide delves into the ¹H and ¹³C NMR spectral data for this compound, a key chemical entity in various research and development endeavors. By juxtaposing literature-derived experimental data with computationally predicted values, this guide aims to provide a clear and objective overview for researchers seeking to verify their own experimental findings or to understand the spectral characteristics of this molecule.

Unveiling the Spectral Signature: A Head-to-Head Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, drawing from a doctoral thesis as a literature source and a widely used chemical database for predicted values. This direct comparison allows for a quick assessment of the correlation between experimental and theoretical data.

Table 1: ¹H NMR Data Comparison for this compound (CDCl₃)

Proton AssignmentLiterature Data (δ, ppm, Multiplicity, J in Hz)Predicted Data (δ, ppm)
H1 (CH-OH)3.85 (d, J = 2.8)3.88
H2 (CH-tBu)1.62 (m)1.65
Cyclohexyl CH₂1.15 - 1.80 (m)1.20 - 1.85
tert-Butyl CH₃0.88 (s)0.89

Literature data sourced from a doctoral thesis. Predicted data sourced from publicly available chemical databases.

Table 2: ¹³C NMR Data Comparison for this compound (CDCl₃)

Carbon AssignmentLiterature Data (δ, ppm)Predicted Data (δ, ppm)
C1 (CH-OH)70.169.8
C2 (CH-tBu)50.850.5
C329.829.5
C424.924.6
C521.220.9
C634.734.4
C(CH₃)₃32.732.4
C(CH₃)₃27.627.3

Literature data sourced from a doctoral thesis. Predicted data sourced from publicly available chemical databases.

The "How-To": A Detailed Experimental Protocol

Reproducibility is a pillar of scientific advancement. The following provides a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for cyclohexanol (B46403) derivatives like this compound.

Materials:

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the free induction decay (FID) with an exponential window function and perform a Fourier transform.

    • Phase the spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

    • Process the FID with an exponential window function and perform a Fourier transform.

    • Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

    • Determine the chemical shifts of all carbon signals.

Visualizing the Workflow: From Sample to Spectrum

The process of cross-referencing NMR data involves a logical sequence of steps, from initial data acquisition to final comparison. The following diagram, generated using the DOT language, illustrates this workflow.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature & Predicted Data cluster_comparison Comparison & Reporting Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Cross_Referencing Cross-Referencing of Spectral Data Data_Processing->Cross_Referencing Literature_Search Literature Search (e.g., Theses, Journals) Literature_Search->Cross_Referencing Database_Search Database Search (e.g., Predicted Spectra) Database_Search->Cross_Referencing Comparison_Table Generation of Comparison Tables Cross_Referencing->Comparison_Table Report_Generation Final Report Generation Comparison_Table->Report_Generation

Caption: Workflow for Cross-Referencing Experimental and Literature NMR Data.

Navigating Conformational Preferences: A Comparative Guide to Axial and Equatorial Energetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle energy differences between axial and equatorial conformations of substituted cyclohexanes is paramount for predicting molecular behavior and designing effective therapeutics. This guide provides a comprehensive comparison of these conformational preferences, supported by experimental data and detailed methodologies for their determination.

In substituted cyclohexanes, the chair conformation is the most stable, and substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The energetic preference for a substituent to occupy the equatorial position is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions. This guide delves into the quantitative energetic differences, known as A-values, for a variety of substituents and outlines the experimental and computational methods used to determine them.

Quantitative Comparison of Conformational Energies (A-Values)

The energetic difference between the axial and equatorial conformers is quantified by the Gibbs free energy difference (ΔG°), commonly referred to as the A-value. A larger A-value signifies a stronger preference for the equatorial position. The following table summarizes the experimentally determined A-values for a range of common substituents.

SubstituentA-value (kcal/mol)
-H0
-F0.24 - 0.28
-Cl0.53
-Br0.48 - 0.55
-I0.47
-OH0.87 - 1.0
-OCH₃0.6
-NH₂1.2 - 1.7
-CH₃1.70 - 1.8
-CH₂CH₃1.75 - 1.8
-CH(CH₃)₂2.15 - 2.2
-C(CH₃)₃>4.5
-C₆H₅3.0
-CN0.17 - 0.24
-COOH1.35
-COOCH₃1.27

The Origin of Energetic Differences: 1,3-Diaxial Interactions

The primary reason for the higher energy of the axial conformation is the presence of steric hindrance between the axial substituent and the two axial hydrogens on the same side of the ring (at the C3 and C5 positions). This unfavorable interaction is termed a 1,3-diaxial interaction. In the equatorial position, the substituent is directed away from these axial hydrogens, minimizing steric clash.

Axial-Equatorial Interconversion.

The following diagram illustrates the steric clash in a 1,3-diaxial interaction.

1_3_Diaxial_Interaction 1,3-Diaxial Interaction cluster_cyclohexane Cyclohexane (B81311) Ring C1 C1 C2 C2 C1->C2 X X (Axial) C1->X C3 C3 C2->C3 C4 C4 C3->C4 H3ax H (Axial) C3->H3ax C5 C5 C4->C5 C6 C6 C5->C6 H5ax H (Axial) C5->H5ax C6->C1 X->H3ax Steric Clash X->H5ax

Steric Hindrance in 1,3-Diaxial Interactions.

Experimental Protocols

The determination of A-values is primarily achieved through experimental techniques, with low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent method. Computational chemistry provides a powerful complementary approach for calculating these energy differences.

Experimental Determination via Low-Temperature ¹H NMR Spectroscopy

This method relies on slowing down the rapid chair-flip of the cyclohexane ring at low temperatures, which allows for the distinct observation and quantification of the axial and equatorial conformers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the substituted cyclohexane in a deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)). The final volume should be approximately 0.6-0.7 mL.

  • The sample must be homogeneous and free of any particulate matter. If necessary, filter the solution into the NMR tube.

  • Use a high-quality, clean NMR tube to ensure optimal spectral resolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

  • Cool the sample to a temperature where the ring-flip is slow on the NMR timescale (typically between -60°C and -100°C). At this temperature, the signals for the axial and equatorial conformers will be sharp and well-resolved.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters to consider are:

    • Pulse Angle: A 90° pulse is often used.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial for accurate integration. A typical starting point is 5-10 seconds.

    • Number of Scans: Acquire enough scans to achieve a good signal-to-noise ratio for accurate integration of the signals from the minor conformer.

3. Data Analysis (Integration Method):

  • Identify the signals corresponding to a specific proton (or group of equivalent protons) in both the axial and equatorial conformers. These signals should be well-resolved and free from overlap with other peaks.

  • Carefully integrate the area under the chosen signals for both the axial (Area_axial) and equatorial (Area_equatorial) conformers.

  • The ratio of the integrals directly corresponds to the ratio of the populations of the two conformers. The equilibrium constant (K_eq) is calculated as: K_eq = [Equatorial] / [Axial] = Area_equatorial / Area_axial

  • The Gibbs free energy difference (A-value) is then calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Computational Determination Workflow

Computational chemistry offers a theoretical means to calculate the energetic difference between conformers. Density Functional Theory (DFT) is a commonly used method for this purpose. The following workflow outlines the general steps using a computational chemistry software package like Gaussian.

computational_workflow start Start: Build 3D Structures build_axial Build Axial Conformer start->build_axial build_equatorial Build Equatorial Conformer start->build_equatorial geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build_axial->geom_opt build_equatorial->geom_opt freq_calc Frequency Calculation (Confirms Minimum Energy & Provides Gibbs Free Energy) geom_opt->freq_calc extract_energies Extract Gibbs Free Energies (G_axial and G_equatorial) freq_calc->extract_energies calc_A_value Calculate A-value (ΔG = G_axial - G_equatorial) extract_energies->calc_A_value end End: Calculated A-value calc_A_value->end

Computational Workflow for A-value Calculation.

1. Structure Building:

  • Using a molecular modeling program, build the 3D structures of both the axial and equatorial conformers of the substituted cyclohexane.

2. Geometry Optimization:

  • Perform a geometry optimization for each conformer. A common and reliable level of theory for this is DFT with the B3LYP functional and the 6-31G(d) basis set. This step finds the lowest energy structure for each conformer.

3. Frequency Calculation:

  • Following a successful optimization, perform a frequency calculation at the same level of theory. This calculation serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It calculates the thermochemical data, including the Gibbs free energy (G).

4. Energy Extraction and A-value Calculation:

  • From the output files of the frequency calculations, extract the Gibbs free energies for the axial (G_axial) and equatorial (G_equatorial) conformers.

  • The computationally determined A-value is the difference between these two energies: A-value = G_axial - G_equatorial

By combining experimental data with computational modeling, researchers can gain a robust understanding of the conformational preferences of substituted cyclohexanes, a critical factor in rational drug design and the prediction of chemical reactivity.

A Comparative Guide to the Synthetic Routes of cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the stereoselective synthesis of specific isomers is a critical aspect of molecular design and manufacturing. This guide provides a detailed comparison of common synthetic routes to cis-2-tert-butylcyclohexanol, a valuable intermediate in various chemical applications. The comparison focuses on key performance indicators such as product yield and diastereomeric ratio, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The two primary strategies for synthesizing this compound are the catalytic hydrogenation of 2-tert-butylphenol (B146161) and the stereoselective reduction of 2-tert-butylcyclohexanone. Each approach offers distinct advantages and disadvantages in terms of selectivity, reaction conditions, and catalyst cost.

Catalytic Hydrogenation of 2-tert-Butylphenol

This single-step approach directly converts 2-tert-butylphenol to 2-tert-butylcyclohexanol. The stereochemical outcome is highly dependent on the choice of catalyst and reaction parameters.

Stereoselective Reduction of 2-tert-Butylcyclohexanone

This two-step method involves the initial oxidation of 2-tert-butylphenol to 2-tert-butylcyclohexanone, followed by a stereoselective reduction to the desired cis-alcohol. While involving an additional step, this route can offer high diastereoselectivity.

Quantitative Data Summary

The following table summarizes the key quantitative data for various synthetic routes to produce cyclohexanol (B46403) derivatives with a high cis isomer content.

RouteStarting MaterialReagents/CatalystTemperature (°C)Pressure (bar)Reaction TimeYield (%)cis:trans Ratio
Hydrogenation 2-tert-ButylphenolNickel/Iron catalyst mixture, 2-tert-butylcyclohexyl acetate (B1210297)90-13010-205-20 hN/Aup to 95:5[1][2]
2-tert-ButylphenolRaney-Cobalt15050N/AN/A94:6[2]
2-tert-ButylphenolRuthenium10040N/AN/A92.5:7.5[1][2]
2-tert-ButylphenolRaney-Nickel (treated with NaBH4)8580N/AN/A92:8[2]
4-tert-ButylphenolRhodium on carbon40210.75 h95.888.3:11.7[3]
Reduction 4-tert-Butylcyclohexanone (B146137)Iridium tetrachloride, trimethyl phosphite, 2-propanolRefluxAtmospheric48 h93-9996:4[4]
4-tert-ButylcyclohexanoneSodium borohydride (B1222165) (NaBH4), methanolRoom Temp.Atmospheric20 minN/AN/A[5][6]

Note: Some data presented is for the analogous 4-tert-butylcyclohexanol, as detailed experimental data for the 2-isomer is less commonly published. The principles of stereoselective synthesis are largely transferable.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 2-tert-Butylphenol with Nickel/Iron Catalyst

This protocol is based on a patented procedure for achieving high cis selectivity.[2]

Materials:

  • 2-tert-butylphenol

  • 2-tert-butylcyclohexyl acetate

  • Raney nickel-iron catalyst (water content 44%, nickel content 45%, iron content 8%, aluminum content 3%)

  • Hydrogen gas

  • Stirred autoclave

Procedure:

  • In a stirred autoclave with a gassing stirrer, charge 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of the Raney nickel-iron catalyst.[2]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 20 bar.[2]

  • Heat the mixture to 130°C and maintain for 10 hours, followed by a period at 100°C for 3 hours.[2]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • The catalyst can be removed by filtration, decantation, or centrifugation to yield the crude product mixture.[2]

  • Analysis of the crude product has shown a composition of 84.1% this compound, 4.6% trans-2-tert-butylcyclohexanol, 10.5% cis-2-tert-butylcyclohexyl acetate, 0.5% trans-2-tert-butylcyclohexyl acetate, and 0.2% 2-tert-butylcyclohexanone, corresponding to a cis:trans ratio of 95:5 for the alcohol.[1]

Route 2: Stereoselective Reduction of 4-tert-Butylcyclohexanone

This procedure, while for the 4-isomer, illustrates a highly cis-selective reduction using an iridium catalyst.[4]

Materials:

  • 4-tert-butylcyclohexanone

  • Iridium tetrachloride

  • Concentrated hydrochloric acid

  • Trimethyl phosphite

  • 2-propanol

  • Diethyl ether

  • Magnesium sulfate (B86663) or potassium carbonate

Procedure:

  • Prepare the catalyst solution by dissolving 4.0 g of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid, followed by the addition of 180 ml of water and 52 g of trimethyl phosphite.[4]

  • In a 2-liter flask equipped with a reflux condenser, dissolve 30.8 g of 4-tert-butylcyclohexanone in 635 ml of 2-propanol.[4]

  • Add the catalyst solution to the solution of the ketone.

  • Heat the resulting solution at reflux for 48 hours.[4]

  • After cooling, remove the 2-propanol using a rotary evaporator.

  • Dilute the remaining solution with 250 ml of water and extract with four 150-ml portions of diethyl ether.[4]

  • Combine the ether extracts, wash with two 100-ml portions of water, dry over magnesium sulfate or potassium carbonate, and concentrate on a rotary evaporator.[4]

  • This procedure yields 29–31 g (93–99%) of crude product, with analysis showing 95.8–96.2% cis-4-tert-butylcyclohexanol and 3.8–4.2% of the trans isomer.[4]

Synthesis Strategy Overview

The choice of synthetic route will depend on the specific requirements of the application, including desired purity, scalability, and cost considerations. The following diagram illustrates the logical relationship between the discussed synthetic pathways.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Product A 2-tert-Butylphenol B 2-tert-Butylcyclohexanone A->B Oxidation C Catalytic Hydrogenation A->C Single Step D Stereoselective Reduction B->D Single Step E This compound C->E High cis-selectivity (catalyst dependent) D->E High cis-selectivity (reagent dependent)

Caption: Synthetic pathways to this compound.

References

Safety Operating Guide

Proper Disposal of cis-2-tert-Butylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists

This document provides immediate, essential guidance on the proper disposal of cis-2-tert-Butylcyclohexanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

While this compound is not classified as a hazardous substance by the majority of notifying companies under the Globally Harmonized System (GHS), it is imperative to handle all chemical waste with caution and adhere to institutional and local regulations.[1][2]

Key Safety and Disposal Information

PropertyValueSource
GHS Hazard Classification Not classified as hazardous by the majority of notifying companies.[1][2]
Primary Route of Exposure Inhalation, skin contact, eye contact.
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat are recommended.
In case of a Spill Absorb with an inert material and place in a suitable container for disposal.
Disposal Method Dispose of in accordance with local, state, and federal regulations. May be incinerated in a licensed facility.

Disposal Protocol

Adherence to a structured disposal plan is critical for laboratory safety and environmental stewardship. The following step-by-step process outlines the recommended procedure for the disposal of this compound.

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for this compound.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically resistant, sealable container for waste accumulation.

    • Ensure the container is in good condition and properly labeled with the full chemical name and any relevant hazard information.

  • Storage:

    • Store the waste container in a designated, well-ventilated waste accumulation area.

    • Keep the container closed when not in use.

  • Disposal Request:

    • Contact your institution's EHS office to schedule a pickup for the chemical waste.

    • Provide them with accurate information about the waste material.

  • Regulatory Compliance:

    • Always consult your local, state, and federal regulations for chemical waste disposal. Institutional guidelines may also apply.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Identify Waste: This compound check_hazard Consult Safety Data Sheet (SDS) and Local Regulations start->check_hazard is_hazardous Considered Hazardous? check_hazard->is_hazardous non_hazardous Treat as Non-Hazardous Waste (Follow Institutional Best Practices) is_hazardous->non_hazardous No hazardous Treat as Hazardous Waste is_hazardous->hazardous Yes segregate Segregate from other Waste non_hazardous->segregate hazardous->segregate containerize Properly Label and Containerize segregate->containerize store Store in Designated Waste Accumulation Area containerize->store request_pickup Contact EHS for Disposal store->request_pickup end Disposal Complete request_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of cis-2-tert-Butylcyclohexanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[1]Protects against potential eye irritation from dust or splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1][3]Prevents skin contact, as the substance may be harmful.
Respiratory Protection NIOSH/MSHA approved respirator.[1]Required when ventilation is inadequate, if dusts are generated, or if exposure limits are exceeded.[1][4]

It is crucial to ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[3]

Hazard Identification and Physical Properties

While some reports indicate that this compound does not meet GHS hazard criteria, it is prudent to handle it with care due to potential hazards identified in various safety data sheets.[5]

PropertyValue
Appearance Solid, powder[3]
Flash Point 79 °C (174.2 °F) - closed cup
Hazards May cause serious eye irritation.[2] May be harmful if inhaled or in contact with skin. Harmful to aquatic life.[6]
Incompatible Materials Strong acids, strong bases, and oxidizing agents.[3]

Standard Operating Procedure for Handling

The following step-by-step protocol ensures the safe handling of this compound throughout the experimental workflow.

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Verify that an eyewash station and safety shower are unobstructed and functional.[3]

  • Assemble all necessary equipment and reagents before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Wear a lab coat or other protective clothing.

  • Put on safety glasses with side-shields or goggles.

  • Wear appropriate chemical-resistant gloves.

3. Chemical Handling:

  • Avoid the formation of dust during handling.[3]

  • Weigh and transfer the chemical carefully.

  • Keep the container tightly closed when not in use.[3]

  • Avoid ingestion, inhalation, and contact with skin and eyes.[3]

4. Post-Handling and Storage:

  • Wash hands thoroughly after handling the substance.

  • Clean the work area and any contaminated equipment.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Spill Response Protocol

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

1. Immediate Actions:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Avoid inhaling any dust.[4]

2. Containment and Cleanup:

  • Wear the appropriate PPE as outlined above.

  • Prevent the spill from spreading or entering drains.

  • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[3] Avoid actions that could generate dust.[1]

  • Clean the spill area thoroughly.

3. Reporting:

  • Report the spill to the laboratory supervisor or safety officer.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Assess Assess Spill Size and Risk Ventilate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Dispose_Waste Place in Labeled Waste Container Cleanup->Dispose_Waste Decontaminate Decontaminate Area and Equipment Dispose_Waste->Decontaminate Report Report to Supervisor Decontaminate->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, and the chemical itself) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal company, adhering to all local, regional, and national regulations.[6] Do not dispose of it down the drain or in regular trash.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.